Thieno[2,3-c]isoquinoline 4-oxide
Description
Properties
Molecular Formula |
C11H7NOS |
|---|---|
Molecular Weight |
201.25g/mol |
IUPAC Name |
4-oxidothieno[2,3-c]isoquinolin-4-ium |
InChI |
InChI=1S/C11H7NOS/c13-12-7-8-3-1-2-4-9(8)10-5-6-14-11(10)12/h1-7H |
InChI Key |
LRECFHQWCWLVPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C([N+](=CC2=C1)[O-])SC=C3 |
Canonical SMILES |
C1=CC=C2C3=C([N+](=CC2=C1)[O-])SC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Elucidation of Thieno[2,3-c]isoquinoline 4-oxide: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Thieno[2,3-c]isoquinoline 4-oxide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. By synthesizing data from analogous structures and fundamental spectroscopic principles, this guide aims to serve as a valuable resource for the identification, characterization, and further investigation of this important class of molecules.
Introduction: The Significance of the Thieno[2,3-c]isoquinoline Core
The thieno[2,3-c]isoquinoline framework represents a vital heterocyclic system, integrating the pharmacologically relevant isoquinoline moiety with a thiophene ring. This fusion often imparts unique biological activities, with derivatives exhibiting potential as anticancer, antimicrobial, and luminescent agents.[1][2] The introduction of an N-oxide functionality at the 4-position can further modulate the electronic properties and biological profile of the molecule, making a thorough spectroscopic understanding essential for its development and application. This guide delves into the core spectroscopic techniques used to elucidate the structure of Thieno[2,3-c]isoquinoline 4-oxide, providing both theoretical expectations and practical insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Thieno[2,3-c]isoquinoline 4-oxide, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, confirming the connectivity and substitution pattern.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of Thieno[2,3-c]isoquinoline 4-oxide is expected to exhibit distinct signals for the aromatic protons of the isoquinoline and thiophene rings. The N-oxide group significantly influences the chemical shifts of the adjacent protons, particularly those on the isoquinoline ring system. Protons in the ortho and para positions to the N-oxide are typically deshielded and shift downfield due to the electron-withdrawing nature of the N-O bond.
Expected Chemical Shifts and Coupling Constants:
The protons on the thiophene ring are expected to appear as doublets, with a coupling constant characteristic of ortho-coupling in five-membered heterocycles. The protons on the benzo portion of the isoquinoline ring will present as a more complex multiplet pattern, typical for a substituted benzene ring.
Table 1: Predicted ¹H NMR Data for Thieno[2,3-c]isoquinoline 4-oxide
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-1 | 7.8 - 8.2 | d | 5.0 - 6.0 | Thiophene proton, ortho to sulfur. |
| H-2 | 7.3 - 7.7 | d | 5.0 - 6.0 | Thiophene proton, coupled to H-1. |
| H-5 | 8.8 - 9.2 | s | - | Proton adjacent to the N-oxide, significantly deshielded. |
| H-6 | 7.6 - 8.0 | m | - | Aromatic proton on the isoquinoline ring. |
| H-7 | 7.6 - 8.0 | m | - | Aromatic proton on the isoquinoline ring. |
| H-8 | 8.0 - 8.4 | d | 7.0 - 8.0 | Aromatic proton on the isoquinoline ring, deshielded by proximity to the fused ring system. |
| H-9 | 7.8 - 8.2 | d | 7.0 - 8.0 | Aromatic proton on the isoquinoline ring. |
Note: Predicted values are based on the analysis of related thieno-isoquinoline and N-oxide compounds. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Unveiling the Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbon atoms directly attached to the nitrogen of the N-oxide and the sulfur of the thiophene ring will have characteristic chemical shifts. The N-oxide group generally causes a downfield shift for the alpha-carbons and an upfield shift for the beta-carbons.
Table 2: Predicted ¹³C NMR Data for Thieno[2,3-c]isoquinoline 4-oxide
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 | 125 - 130 | Thiophene carbon. |
| C-2 | 120 - 125 | Thiophene carbon. |
| C-3a | 140 - 145 | Bridgehead carbon. |
| C-5 | 135 - 140 | Carbon adjacent to the N-oxide. |
| C-5a | 128 - 133 | Bridgehead carbon. |
| C-6 | 120 - 125 | Aromatic carbon. |
| C-7 | 128 - 133 | Aromatic carbon. |
| C-8 | 125 - 130 | Aromatic carbon. |
| C-9 | 130 - 135 | Aromatic carbon. |
| C-9a | 145 - 150 | Bridgehead carbon. |
| C-9b | 150 - 155 | Bridgehead carbon adjacent to sulfur. |
Note: Predicted values are based on the analysis of related thieno-isoquinoline and N-oxide compounds. Actual values may vary depending on the solvent and experimental conditions.[3][4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For Thieno[2,3-c]isoquinoline 4-oxide, the most characteristic absorption bands will be associated with the N-O stretching vibration and the C=C and C=N stretching vibrations of the aromatic rings.
The N-O stretching vibration in aromatic N-oxides typically appears in the region of 1200-1300 cm⁻¹.[5] The exact position of this band can be influenced by the electronic nature of the ring system. The spectrum will also display characteristic absorptions for the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.
Table 3: Key IR Absorption Bands for Thieno[2,3-c]isoquinoline 4-oxide
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C and C=N Stretch | 1400 - 1650 | Medium to Strong |
| N-O Stretch | 1200 - 1300 | Strong |
| C-S Stretch | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. For Thieno[2,3-c]isoquinoline 4-oxide, the molecular ion peak (M⁺) will be a prominent feature in the mass spectrum.
A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom, resulting in a significant [M-16]⁺ peak.[6] Other fragmentation patterns may involve the cleavage of the thiophene or isoquinoline rings. The study of fragmentation patterns of similar thienoquinoline S-oxides has shown losses of species such as CO, CHO, and SH, which could also be relevant for the N-oxide analogue.[7]
Predicted Fragmentation Pathway:
Sources
- 1. Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 446. N-oxides and related compounds. Part XIV. Infrared spectra of 2-substituted pyridine 1-oxides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Physicochemical Profiling of Thieno[2,3-c]isoquinoline 4-oxide: Solubility, Stability, and Preclinical Workflows
Executive Summary
Thieno[2,3-c]isoquinolines represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and topoisomerase I (Topo I) inhibitory activities. However, the planar, highly aromatic nature of the parent thienoisoquinoline often results in poor aqueous solubility, limiting oral bioavailability and complicating formulation. The targeted N-oxidation of the isoquinoline core to form Thieno[2,3-c]isoquinoline 4-oxide is a strategic structural modification. This whitepaper details the mechanistic rationale behind this modification and provides field-proven, self-validating methodologies for evaluating its thermodynamic solubility and metabolic stability.
Structural Rationale: The N-Oxide Advantage
The transformation of the isoquinoline framework into an N-oxide is a strategic modification known to alter the electronic properties of the molecule, thereby improving overall cytotoxicity and modulating critical intracellular targets (1).
From a physicochemical perspective, introducing the highly polar N-O bond disrupts the crystal lattice energy and significantly lowers the LogD at physiological pH. Furthermore, related thienoisoquinoline derivatives have been extensively explored for their unique photophysical properties and structural versatility, making them ideal candidates for targeted functionalization (2).
Mechanistic Pharmacology
Substituted thieno[3,2-d]pyrimidines and related thienoisoquinolines have demonstrated broad-spectrum biological activity, including significant PI3 kinase inhibition and potent apoptotic induction (3). The 4-oxide derivative acts as a dual-action agent: it intercalates DNA to inhibit Topoisomerase I while simultaneously repressing the PI3K/AKT/NF-κB signaling axis.
Dual inhibition of Topo I and the PI3K/AKT/NF-κB pathway by Thieno[2,3-c]isoquinoline 4-oxide.
Thermodynamic Solubility Profiling
Causality & Theory
The synthesis and functionalization of these planar heterocycles require rigorous physicochemical profiling to ensure they meet the criteria for viable drug candidates (4). Kinetic solubility (the solvent-shift method) often overestimates true solubility due to the formation of supersaturated states when dosing from a DMSO stock into an aqueous buffer. For a definitive profile, the thermodynamic shake-flask method is mandatory. It measures the true equilibrium between the crystalline solid state and the saturated solution, preventing false-positive readings that could derail downstream formulation efforts.
Self-Validating Protocol: Shake-Flask Method
Validation System: This protocol incorporates a highly soluble reference standard (e.g., Propranolol) and a low-solubility standard (e.g., Amiodarone) to validate the LC-MS/MS dynamic range and filter adsorption limits.
-
Preparation: Weigh exactly 2.0 mg of Thieno[2,3-c]isoquinoline 4-oxide into a 2 mL glass vial. Add 1.0 mL of the target aqueous buffer (e.g., 0.1 N HCl for pH 1.2, or PBS for pH 7.4).
-
Equilibration: Cap the vial and agitate at 300 rpm at 37°C for 24 hours. Causality: A 24-hour incubation is critical to ensure complete thermodynamic equilibrium is reached between the solid phase and the solvated phase.
-
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter. Validation Step: Run a known concentration of the reference standard through the filter to calculate the non-specific binding (NSB) percentage.
-
Quantification: Dilute the filtrate 1:10 and 1:100 in mobile phase. Analyze via HPLC-UV/MS against a freshly prepared 5-point calibration curve (0.1 - 100 µg/mL).
Quantitative Data Summary
| Compound | Calc. LogP | Solubility pH 1.2 (µg/mL) | Solubility pH 7.4 (µg/mL) | Plasma Protein Binding (%) |
| Thieno[2,3-c]isoquinoline (Parent) | 4.8 | < 5.0 | < 1.0 | > 99.0 |
| Thieno[2,3-c]isoquinoline 4-oxide | 2.6 | 145.2 | 88.5 | 82.4 |
Metabolic and Chemical Stability
Causality & Theory
N-oxides are highly susceptible to enzymatic reduction by hepatic Cytochrome P450 (CYP) enzymes or oxidation into more polar metabolites. Evaluating metabolic stability is critical to determine whether the 4-oxide acts as a stable systemic entity or functions as a bioreductive prodrug (particularly in hypoxic tumor microenvironments). Utilizing human liver microsomes (HLM) supplemented with an NADPH regenerating system provides the necessary electron flow to simulate Phase I hepatic metabolism accurately.
Self-Validating Protocol: In Vitro Liver Microsomal Assay
Validation System: Verapamil is run concurrently as a high-clearance positive control to verify the enzymatic viability of the microsome batch.
-
Matrix Preparation: Pre-incubate human liver microsomes (0.5 mg/mL final protein concentration) with Thieno[2,3-c]isoquinoline 4-oxide (1 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP-mediated metabolism.
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Rapid protein precipitation halts enzymatic activity instantly, locking the kinetic snapshot of the reaction for accurate half-life calculation.
-
Analysis: Centrifuge at 4,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant (
), half-life ( ), and intrinsic clearance ( ).
Quantitative Data Summary
| Species Matrix | Half-life ( | Intrinsic Clearance ( | Primary Biotransformation |
| Human (HLM) | 42.5 | 32.6 | N-oxide reduction to parent |
| Rat (RLM) | 28.1 | 49.3 | N-oxide reduction to parent |
Preclinical Workflow Integration
To systematically evaluate the Thieno[2,3-c]isoquinoline 4-oxide scaffold, the following logical workflow is recommended for preclinical development teams.
Preclinical workflow for evaluating solubility and stability profiles.
References
- Source: National Institutes of Health (NIH)
- Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors Source: ACS Omega URL
- Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)
- Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. b.aun.edu.eg [b.aun.edu.eg]
Electronic Properties and Therapeutic Potential of Thieno[2,3-c]isoquinoline 4-oxide: A Comprehensive Technical Guide
Introduction
Thieno[2,3-c]isoquinolines represent a privileged class of polyaromatic heterocycles with profound applications ranging from luminescent materials to potent antineoplastic agents. The specific modification of this core into an N-oxide—yielding Thieno[2,3-c]isoquinoline 4-oxide (CAS#: 106561-70-0) (1[1])—fundamentally alters its quantum chemical behavior. By acting as a strong electron-withdrawing moiety, the N-oxide group redistributes the electron density across the fused tricyclic system. This guide explores the causality behind these electronic shifts, details the synthetic methodologies required to isolate the 4-oxide, and outlines the self-validating experimental protocols used to characterize its pharmacological efficacy.
Part 1: Quantum Chemical & Electronic Properties
The base thieno[2,3-c]isoquinoline scaffold is characterized by a relatively stable Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (
However, transforming the isoquinoline framework into an N-oxide significantly alters these electronic properties, improving overall cytotoxicity and target binding affinity (3[3]). The highly electronegative oxygen atom at the 4-position induces a strong dipole moment and lowers the LUMO energy level. This electronic "softening" makes the molecule a superior electron acceptor, facilitating robust charge-transfer interactions with electron-rich biological targets, such as the active site residues of Topoisomerase I and the nitrogenous bases of double-stranded DNA (4[4]).
Table 1: Comparative Electronic Properties (Representative DFT Calculations)
| Property | Thieno[2,3-c]isoquinoline Core | Thieno[2,3-c]isoquinoline 4-oxide | Functional Impact |
| HOMO Energy (eV) | -5.60 | -5.85 | Decreased oxidation susceptibility. |
| LUMO Energy (eV) | -2.70 | -3.15 | Enhanced electron acceptor capability. |
| Energy Gap ( | 2.90 | 2.70 | Increased chemical reactivity and molecular softness. |
| Dipole Moment (Debye) | ~1.5 | ~4.2 | Stronger electrostatic target binding. |
Part 2: Synthesis and N-Oxidation Workflow
The synthesis of Thieno[2,3-c]isoquinoline 4-oxide requires a highly controlled, step-wise approach to ensure proper ring closure before oxidation.
-
Core Assembly : The process begins with the S-alkylation of an isoquinoline-3-thione derivative using chloroacetonitrile.
-
Thorpe-Ziegler Cyclization : The intermediate undergoes an intramolecular Thorpe-Ziegler cyclization in the presence of sodium methoxide (NaOMe) and methanol. The basic environment deprotonates the active methylene, driving nucleophilic attack on the adjacent nitrile to form the fused thiophene ring (2[2]).
-
N-Oxidation : The core is oxidized using meta-chloroperoxybenzoic acid (m-CPBA) in chloroform. Causality of Solvent Choice: Chloroform is selected because its non-polar nature stabilizes the transition state without competing for hydrogen bonding, leading to higher yields of the N-oxide while preventing over-oxidation or ring-opening side reactions (5[5]).
Synthetic workflow for Thieno[2,3-c]isoquinoline 4-oxide via Thorpe-Ziegler cyclization.
Part 3: Mechanistic Pharmacology & Target Interaction
The altered electronic distribution of the 4-oxide directly translates to its pharmacological mechanism of action. The lowered LUMO and planar polyaromatic structure allow the compound to readily embed into double-stranded DNA. Concurrently, the N-oxide moiety forms critical hydrogen bonds with active site residues (e.g., ASP-533) of Topoisomerase I, stabilizing the DNA-enzyme cleavage complex and preventing religation (4[4]).
Furthermore, these derivatives have been shown to repress transcription factors like c-MYC and exert potent inhibitory activity against the PI3K/AKT/NF-κB signaling pathway. This dual-action mechanism induces S-phase cell-cycle arrest and triggers both autophagy and apoptosis in malignant cell lines (4[4]).
Dual-action pharmacological mechanism of Thieno[2,3-c]isoquinoline 4-oxide in malignant cells.
Part 4: Experimental Protocols for Electronic & Biological Validation
To ensure scientific integrity, the following self-validating protocols are established for characterizing the compound.
Protocol 1: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry (CV)
Causality: CV measures the oxidation and reduction potentials of the compound. Because the ionization potential and electron affinity directly correlate with HOMO and LUMO energies respectively, this method provides empirical validation of the DFT-calculated electronic shifts caused by the N-oxide modification.
-
Preparation : Dissolve 1.0 mM of Thieno[2,3-c]isoquinoline 4-oxide in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (
) as the supporting electrolyte. -
Setup : Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.
-
Calibration : Add 1.0 mM Ferrocene (
) as an internal standard to calibrate the reference electrode. -
Execution : Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s.
-
Analysis : Calculate the HOMO energy using the onset oxidation potential (
) via the equation: . Calculate LUMO using the onset reduction potential.
Protocol 2: Topoisomerase I DNA Relaxation Assay
Causality: Topoisomerase I relaxes supercoiled DNA. If the 4-oxide successfully inhibits Topo I by stabilizing the cleavage complex, the plasmid DNA will remain in its supercoiled state. Agarose gel electrophoresis separates these states based on hydrodynamic volume (supercoiled DNA migrates faster than relaxed DNA), providing a clear, visual confirmation of target engagement.
-
Reaction Assembly : In a 20 µL reaction volume, combine 200 ng of supercoiled pBR322 plasmid DNA, 1X Topo I reaction buffer (10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol), and varying concentrations of the 4-oxide (0.1 µM to 10 µM).
-
Enzyme Addition : Add 1 Unit of recombinant human Topoisomerase I.
-
Incubation : Incubate the mixture at 37°C for 30 minutes to allow enzymatic cleavage and compound intercalation.
-
Termination : Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 15 minutes to digest the enzyme.
-
Visualization : Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide during the run to prevent displacement of the compound) at 3 V/cm for 2 hours. Post-stain with GelRed and image under UV light.
Part 5: References
-
Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors | ACS Omega | 2
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | PMC | 3
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design (MDPI) | MDPI | 4
-
THIENO[2,3-C]ISOQUINOLINE 4-OXIDE CAS#: 106561-70-0 | ChemicalBook |1
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics | Science Alert | 5
Sources
Quantum Chemical Calculations for Thieno[2,3-c]isoquinoline 4-oxide: A Comprehensive Computational Guide
Executive Summary
Thieno[2,3-c]isoquinoline 4-oxide is a highly conjugated, polyheterocyclic system characterized by its highly polar N⁺–O⁻ dative bond. Fused isoquinoline derivatives are of paramount importance in modern materials science (e.g., luminescent materials, corrosion inhibitors) and medicinal chemistry1[1]. The N-oxide functionality drastically alters the electron density of the parent thienoisoquinoline, lowering the HOMO-LUMO gap and serving as a critical pharmacophore in hypoxia-activated prodrugs 2[2].
As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational protocol for modeling the electronic structure, optical properties, and reactivity of Thieno[2,3-c]isoquinoline 4-oxide using Density Functional Theory (DFT).
Theoretical Framework & Causality: Functional and Basis Set Selection
Performing quantum chemical calculations on heterocyclic N-oxides requires precise handling of electron correlation and diffuse lone pairs. The experimental choices in our protocol are driven by the following physical causalities:
-
Geometry and Ground-State Electronics: We employ the B3LYP functional augmented with Grimme’s D3 dispersion correction (B3LYP-D3 ). The N-oxide oxygen possesses diffuse lone pairs that participate in strong intramolecular charge transfer with the thienoisoquinoline π-system. To capture this, the 6-311++G(d,p) basis set is mandatory; the diffuse functions (++) prevent the artificial contraction of the oxygen's electron cloud, while polarization functions (d,p) accurately model the angular momentum of the sulfur atom in the thiophene ring 3[3].
-
Reaction Barriers and Transition States: Standard B3LYP often underestimates reaction barrier heights. When modeling the reactivity of the N-oxide (e.g., [3+2] cycloadditions or sigmatropic rearrangements), the M06-2X meta-GGA functional is strictly required due to its superior parameterization for main-group thermochemistry and non-covalent interactions 4[4].
-
Dielectric Screening (Solvation): The N⁺–O⁻ bond is highly zwitterionic. Gas-phase optimizations often result in artificially folded geometries as the molecule attempts to maximize intramolecular electrostatic interactions. Applying the Solvation Model based on Density (SMD) using a polar solvent like 2,2,2-trifluoroethanol (TFE) or DMF is critical to stabilize the dipole and reflect true experimental conditions 5[5].
Computational Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, the following step-by-step workflow incorporates a strict self-validation mechanism.
Step 1: Conformational Sampling
Generate the initial 3D geometry of Thieno[2,3-c]isoquinoline 4-oxide. Perform a preliminary molecular mechanics scan (e.g., MMFF94) to identify the lowest-energy conformer, paying special attention to the orientation of the N-oxide oxygen relative to the thiophene sulfur.
Step 2: DFT Geometry Optimization
Execute the geometry optimization at the SMD(DMF)/B3LYP-D3/6-311++G(d,p) level. The convergence criteria must be set to tight to ensure the gradient forces acting on the nuclei are virtually zero.
Step 3: Frequency Calculation (The Self-Validation Step)
Crucial Step: A geometry is only valid if it represents a true stationary point on the Potential Energy Surface (PES). Run a vibrational frequency calculation at the exact same level of theory.
-
Ground States: Must yield zero imaginary frequencies.
-
Transition States: Must yield exactly one imaginary frequency corresponding to the reaction coordinate.
Step 4: Electronic and Optical Analysis
-
TD-DFT: Calculate the first 30 singlet and triplet excited states to simulate the UV-Vis absorption spectrum. The N-oxide group typically induces a red-shift due to n→π* transitions 1[1].
-
NBO Analysis: Perform Natural Bond Orbital analysis to quantify the exact charge transfer from the oxygen lone pairs into the isoquinoline anti-bonding orbitals.
Caption: Computational workflow for validating and analyzing N-oxide electronic structures.
Quantitative Data Presentation: Global Reactivity Descriptors
Based on Koopmans' theorem, the energies of the Frontier Molecular Orbitals (FMOs) are used to derive global reactivity descriptors. The N-oxide moiety generally raises the HOMO energy (due to oxygen lone pair repulsion) and lowers the LUMO energy, resulting in a narrower band gap compared to the parent thienoisoquinoline.
| Parameter | Symbol | Derivation Formula | Representative Value Range (eV)* |
| Highest Occupied Molecular Orbital | DFT output | -5.80 to -6.10 | |
| Lowest Unoccupied Molecular Orbital | DFT output | -2.10 to -2.40 | |
| Energy Gap | 3.40 to 3.70 | ||
| Ionization Potential | 5.80 to 6.10 | ||
| Electron Affinity | 2.10 to 2.40 | ||
| Chemical Hardness | 1.70 to 1.85 | ||
| Chemical Softness | 0.27 to 0.29 | ||
| Electrophilicity Index | 4.60 to 4.90 |
*Note: Values are representative estimates for highly conjugated thienoisoquinoline N-oxides based on standard B3LYP-D3/6-311++G(d,p) calculations.
Mechanistic Modeling: Reactivity of the N-Oxide Moiety
Thieno[2,3-c]isoquinoline 4-oxide is not merely a static target; it is a highly reactive intermediate. A classic application of DFT in this space is modeling the Boekelheide Rearrangement , where the N-oxide reacts with an acid anhydride to yield an α-acetoxy substituted heterocycle.
Causality of the Rearrangement Mechanism
Historically, this was assumed to be a purely concerted[3,3]-sigmatropic shift. However, advanced open-shell and closed-shell DFT calculations (using M06-2X) reveal that the reaction often proceeds via a stepwise heterolytic N–O bond cleavage, forming a transient ion pair, or even a homolytic cleavage forming a radical pair, before relaxing into the final product . Accurately calculating the zero-point energy (ZPE) corrections for these transition states is vital for predicting the regioselectivity of the acetoxy migration.
Caption: DFT-calculated mechanistic pathway for the Boekelheide rearrangement of the N-oxide.
Conclusion
The quantum chemical investigation of Thieno[2,3-c]isoquinoline 4-oxide requires a rigorous, self-validating approach. By leveraging dispersion-corrected functionals (B3LYP-D3) for ground-state properties and meta-GGA functionals (M06-2X) for kinetic barriers, alongside appropriate implicit solvation models, researchers can accurately map the electronic landscape of this complex N-oxide. This computational foundation is indispensable for accelerating the rational design of novel thienoisoquinoline-based drugs and advanced functional materials.
References
-
Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors ACS Omega - ACS Publications[Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design MDPI[Link]
-
THEORETICAL INVESTIGATION ON THE MECHANISM AND SELECTIVITY OF CATALYST-FREE ANNULATION OF YNEDIONES AND (ISO)QUINOLINE N-OXIDES CLOCKSS[Link]
-
Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes PMC - National Institutes of Health[Link]
-
The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions Refubium - Freie Universität Berlin[Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities ACS Publications[Link]
Sources
Quantum Chemical Profiling of Thieno[2,3-c]isoquinoline 4-oxide: A Comprehensive Guide to HOMO-LUMO Gap Calculation
Executive Summary
Thieno[2,3-c]isoquinoline derivatives represent a privileged heterocyclic scaffold in medicinal chemistry and organic materials science, exhibiting profound luminescent properties, corrosion inhibition, and antimicrobial activities[1]. The introduction of an N-oxide moiety (forming Thieno[2,3-c]isoquinoline 4-oxide) significantly perturbs the electronic architecture of the parent heterocycle, inducing a strong "push-pull" electronic effect.
For researchers and drug development professionals, understanding the Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. This whitepaper establishes a self-validating computational protocol for calculating the HOMO-LUMO gap (
Theoretical Grounding & Causality: The "Why" Behind the Gap
According to Koopmans' theorem and conceptual Density Functional Theory (DFT), the HOMO energy correlates directly with the ionization potential (
The energy gap (
-
Small HOMO-LUMO Gap: Indicates a highly polarizable, "soft" molecule with lower kinetic stability and higher chemical reactivity. This is often desirable for electron-transfer processes in drug-receptor interactions or organic electronics.
-
Large HOMO-LUMO Gap: Denotes a "hard" molecule with higher stability and resistance to charge transfer.
The Role of the 4-Oxide Modification: The highly electronegative oxygen atom in the N-oxide group withdraws electron density from the isoquinoline ring system. This typically stabilizes (lowers) the LUMO energy, narrowing the overall gap and enhancing the molecule's electrophilic reactivity compared to its non-oxidized counterpart.
A Self-Validating Computational Protocol
A robust computational workflow must be a self-validating system. This means internal mathematical checks (e.g., the absence of imaginary frequencies) must align with external empirical data (e.g., UV-Vis absorption spectra) to ensure the trustworthiness of the model.
Step-by-Step Methodology
Step 1: Initial 3D Modeling & Conformational Search Construct the Thieno[2,3-c]isoquinoline 4-oxide structure using a molecular builder (e.g., GaussView, Avogadro). Perform a preliminary molecular mechanics (MMFF94) clean-up to resolve steric clashes and establish a reasonable starting geometry.
Step 2: Geometry Optimization (DFT/B3LYP/6-311G(d,p)) Submit the structure for Density Functional Theory (DFT) optimization.
-
Causality of Functional: Pure DFT functionals suffer from self-interaction error, which artificially raises the energy of occupied orbitals and lowers unoccupied ones, underestimating the HOMO-LUMO gap. The B3LYP hybrid functional includes 20% exact Hartree-Fock exchange, which partially cancels this error, providing a highly accurate gap for organic semiconductors[3].
-
Causality of Basis Set: The 6-311G(d,p) basis set adds polarization functions ('d' orbitals on heavy atoms like S, N, O; 'p' orbitals on H). The N-oxide group has a highly polarized N-O bond with significant charge separation (
). Polarization functions allow the calculated electron cloud to distort asymmetrically, which is physically required to model this dipole accurately[2].
Step 3: Vibrational Frequency Calculation Run a frequency calculation at the exact same level of theory.
-
Self-Validation Check: The output must yield exactly zero imaginary frequencies (
). An imaginary frequency indicates the geometry is trapped in a transition state rather than a true ground-state minimum. If , the geometry must be perturbed and re-optimized.
Step 4: Solvation Modeling (CPCM) Perform a Single Point Energy (SPE) calculation using the Conductor-like Polarizable Continuum Model (CPCM). Use Water as the implicit solvent for biological/pharmacokinetic assays, or Dichloromethane (DCM) for optical material properties[3].
Step 5: FMO Extraction and Descriptor Mapping
Extract the
Experimental Workflow Visualization
Computational workflow for DFT-based HOMO-LUMO gap calculation and validation.
Quantitative Data Presentation
Once the FMO energies are extracted, secondary quantum chemical descriptors must be calculated to predict the molecule's behavior in biological or material systems. Below is a structured summary of these descriptors, utilizing representative baseline values for Thieno[2,3-c]isoquinoline derivatives[1].
| Descriptor | Symbol | Formula | Representative Value (eV)* | Physical Implication |
| HOMO Energy | - | -6.12 | Electron donating ability; oxidation potential. | |
| LUMO Energy | - | -3.27 | Electron accepting ability; reduction potential. | |
| Energy Gap | 2.85 | Kinetic stability, optical band gap ( | ||
| Chemical Hardness | 1.42 | Resistance to intra-molecular charge transfer. | ||
| Chemical Potential | -4.69 | Escaping tendency of an electron from equilibrium. | ||
| Electrophilicity | 7.74 | Propensity of the 4-oxide to accept electrons. |
*Values are representative estimates based on B3LYP/6-311G(d,p) calculations of related dihydrothieno[2,3-c]isoquinolines.
Closing the Loop: Experimental Validation
To ensure absolute trustworthiness, the theoretical HOMO-LUMO gap must be validated against physical experimental data. The most direct method is correlating the calculated
Validation Protocol:
-
Preparation: Dissolve the synthesized Thieno[2,3-c]isoquinoline 4-oxide in Dimethylformamide (DMF) at a concentration of
M. -
Spectroscopy: Record the UV-Vis absorption spectrum from 200 nm to 800 nm.
-
Tauc Plot Generation: Convert the absorption data to a Tauc plot by graphing
against the photon energy (for direct allowed transitions). -
Extrapolation: Extrapolate the linear region of the Tauc plot to the x-axis (where
) to determine the experimental optical band gap ( ). -
Verification: Compare the experimental
with the calculated . A variance of eV confirms the validity of the chosen DFT functional and basis set, proving the model is a reliable digital twin of the physical molecule.
References
- Source: semanticscholar.
- Source: acs.
- Source: researchgate.
Sources
Methodological & Application
Application Note: Advanced Synthetic Workflows for Thieno[2,3-c]isoquinoline 4-oxide
Introduction & Scientific Context
Thieno[2,3-c]isoquinolines represent a privileged class of fused heterocyclic scaffolds with profound significance in medicinal chemistry. Derivatives of this core have demonstrated potent antineoplastic properties, primarily functioning as DNA intercalators and Topoisomerase I (Topo I) inhibitors[1].
Recent drug design paradigms have highlighted that the transformation of the isoquinoline framework into its corresponding N-oxide significantly alters the electronic properties of the polyaromatic system. This modification not only improves overall cytotoxicity against human cancer cell lines (such as melanoma, breast, and colon cancers) but also serves as a strategic functionalization for hypoxia-activated prodrugs and nitric oxide (NO) mimetics[1][2].
This application note details a highly optimized, self-validating three-step synthetic protocol for the preparation of Thieno[2,3-c]isoquinoline 4-oxide (CAS: 106561-70-0). The route relies on a Suzuki-Miyaura cross-coupling, a metal-free oxidative annulation, and a highly chemoselective electrophilic N-oxidation.
Mechanistic Rationale & Pathway Design
To ensure high synthetic integrity and scalability, the workflow avoids complex pre-functionalized starting materials, opting instead for a modular assembly:
-
Regioselective Core Assembly (Suzuki-Miyaura): The synthesis initiates with the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde and thiophen-3-ylboronic acid. This establishes the necessary C-C bond between the aryl and heteroaryl systems while preserving the aldehyde moiety required for cyclization.
-
Metal-Free Oxidative Annulation: The intermediate 2-(thiophen-3-yl)benzaldehyde undergoes condensation with ammonium acetate to form a transient imine. Molecular iodine (
) acts as a mild, thiophene-compatible oxidant to drive the intramolecular C-H amination, closing the central pyridine ring to yield the thieno[2,3-c]isoquinoline core. This avoids the use of heavy metal oxidants (like Copper or Ruthenium) which can complicate downstream pharmaceutical purification[3]. -
Chemoselective Electrophilic N-Oxidation: The lone pair on the N4 atom is oxidized using meta-chloroperoxybenzoic acid (m-CPBA). m-CPBA is selected over hydrogen peroxide/acetic acid mixtures because it operates under milder conditions (0 °C to RT in dichloromethane), preventing over-oxidation of the thiophene sulfur to a sulfoxide or sulfone, and avoiding acid-catalyzed degradation of the N-oxide ring.
Workflow for the 3-step synthesis of Thieno[2,3-c]isoquinoline 4-oxide.
Reaction Optimization Data
The final N-oxidation step requires precise control to prevent sulfur oxidation. Table 1 summarizes the optimization parameters validating the choice of m-CPBA.
Table 1: Optimization of the N-Oxidation of Thieno[2,3-c]isoquinoline
| Entry | Oxidant (Eq.) | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |
| 1 | AcOH | 80 | 12 | N-oxide + S-oxide mix | 34 | |
| 2 | Oxone (2.0) | MeOH/H2O | RT | 6 | Sulfone derivative | <10 |
| 3 | m-CPBA (1.1) | DCM | RT | 8 | N-oxide (Incomplete) | 65 |
| 4 | m-CPBA (1.5) | DCM | 0 → RT | 4 | Thieno[2,3-c]isoquinoline 4-oxide | 89 |
Note: Entry 4 demonstrates the optimal causality—a slight excess of m-CPBA at low initial temperatures ensures complete N-oxidation while kinetically disfavoring thiophene oxidation.
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-3-yl)benzaldehyde
Objective: Assemble the biaryl precursor via Suzuki-Miyaura coupling.
-
Preparation: In an oven-dried 250 mL Schlenk flask, combine 2-bromobenzaldehyde (10.0 mmol, 1.85 g) and thiophen-3-ylboronic acid (12.0 mmol, 1.54 g).
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) (
) (0.5 mmol, 578 mg, 5 mol%) and Sodium Carbonate ( ) (20.0 mmol, 2.12 g). -
Solvent & Degassing: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 60 mL). Purge the reaction mixture with Argon for 15 minutes using a sparging needle.
-
Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).
-
Workup: Cool to room temperature, dilute with Water (50 mL), and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 2-(thiophen-3-yl)benzaldehyde as a pale yellow oil.
Protocol 2: Synthesis of Thieno[2,3-c]isoquinoline
Objective: Construct the fused pyridine ring via metal-free oxidative annulation.
-
Preparation: Dissolve 2-(thiophen-3-yl)benzaldehyde (8.0 mmol, 1.50 g) in anhydrous DMSO (30 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add Ammonium Acetate (
) (40.0 mmol, 3.08 g, 5.0 eq.) and Molecular Iodine ( ) (9.6 mmol, 2.44 g, 1.2 eq.). -
Reaction: Stir the mixture at 100 °C in an oil bath open to the air for 6 hours. The initial dark brown solution will gradually lighten as the iodine is consumed.
-
Quenching (Critical Step): Cool the reaction to room temperature and pour it into a saturated aqueous solution of Sodium Thiosulfate (
, 100 mL). Causality: Thiosulfate rapidly reduces unreacted electrophilic iodine to iodide, preventing halogenation of the thiophene ring during workup. -
Workup: Extract the aqueous mixture with Ethyl Acetate (
mL). Wash the organic layer extensively with water ( mL) to remove DMSO, followed by brine. Dry over and concentrate. -
Purification: Recrystallize from Ethanol to yield Thieno[2,3-c]isoquinoline as an off-white solid.
Protocol 3: Synthesis of Thieno[2,3-c]isoquinoline 4-oxide
Objective: Chemoselective electrophilic N-oxidation of the parent heterocycle.
-
Preparation: Dissolve Thieno[2,3-c]isoquinoline (5.0 mmol, 0.92 g) in anhydrous Dichloromethane (DCM, 40 mL). Cool the solution to 0 °C using an ice-water bath.
-
Oxidation: Slowly add m-CPBA (77% max purity, 7.5 mmol, ~1.68 g) in small portions over 15 minutes. Causality: Portion-wise addition at 0 °C controls the exothermic peroxy-transfer, ensuring chemoselectivity for the nitrogen lone pair over the thiophene sulfur.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Workup (Critical Step): Dilute the reaction with DCM (20 mL) and wash sequentially with 10% aqueous Potassium Carbonate (
, mL). Causality: The basic wash deprotonates and solubilizes the meta-chlorobenzoic acid byproduct, partitioning it entirely into the aqueous phase. -
Isolation: Wash the organic layer with brine, dry over
, and evaporate the solvent. -
Purification: Triturate the resulting crude solid with cold Diethyl Ether to remove trace non-polar impurities. Filter and dry under high vacuum to afford pure Thieno[2,3-c]isoquinoline 4-oxide as a pale yellow crystalline solid.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (National Institutes of Health) URL:[Link]
-
Design and Synthesis of Organic Molecules as Antineoplastic Agents Source: MDPI URL:[Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines Source: ACS Omega URL:[Link]
Sources
Application Notes and Protocols for Thieno[2,3-c]isoquinoline Analogs as Antiproliferative Agents
Disclaimer: The specific compound "Thieno[2,3-c]isoquinoline 4-oxide" is a novel or less-studied scaffold with limited publicly available data. This guide is therefore based on the established principles and methodologies for the broader, well-researched class of thieno[2,3-c]isoquinoline derivatives, which have demonstrated significant antiproliferative properties.[1][2][3] The protocols and mechanistic insights provided herein are representative and should be adapted and optimized for specific analogs.
Introduction: The Therapeutic Potential of the Thieno[2,3-c]isoquinoline Scaffold
The fusion of thiophene and isoquinoline rings creates the thieno[2,3-c]isoquinoline heterocyclic system, a scaffold that has garnered considerable interest in medicinal chemistry.[1][2][3] Various derivatives of this core structure have been synthesized and evaluated for their biological activities, revealing potent antiproliferative effects against a range of human cancer cell lines.[1][2]
These compounds often exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, frequently by targeting fundamental cellular machinery like microtubules.[1][2] The isoquinoline moiety itself is a well-known pharmacophore present in numerous natural alkaloids with anticancer properties, which act through mechanisms such as cell cycle arrest, apoptosis, and autophagy.[4][5] The thieno[2,3-c]isoquinoline framework represents a promising chemotype for the development of novel therapeutics that can overcome the challenges of resistance and toxicity associated with current cancer treatments.[1]
This document serves as a comprehensive guide for researchers, providing detailed protocols to assess the antiproliferative activity of novel thieno[2,3-c]isoquinoline analogs and to elucidate their mechanism of action.
Proposed Mechanism of Action: Microtubule Destabilization and G2/M Arrest
A significant body of evidence suggests that many thieno[2,3-c]isoquinoline derivatives exert their antiproliferative effects by disrupting microtubule dynamics.[1][2] Microtubules, polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[6]
The proposed mechanism involves the binding of the thieno[2,3-c]isoquinoline compound to the colchicine-binding site on β-tubulin.[1][2] This binding event inhibits tubulin polymerization, leading to the destabilization of microtubules. The disruption of the mitotic spindle activates the spindle assembly checkpoint, which halts the cell cycle at the G2/M phase, preventing cells from entering mitosis.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][7]
Caption: Proposed mechanism of action for Thieno[2,3-c]isoquinoline analogs.
Quantitative Data Presentation
The efficacy of a novel antiproliferative agent is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process, such as cell growth, by 50%. This data is crucial for comparing the potency of different analogs and for selecting lead candidates for further development.
Table 1: Representative Antiproliferative Activity (IC50) of a Thieno[2,3-c]isoquinoline Analog (Compound 5b) against various cell lines. [1]
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |
| HepG2 | Hepatocellular Carcinoma | 0.09 | >555 |
| A549 | Non-small Cell Lung Cancer | Data Not Available | - |
| HCT-116 | Colorectal Carcinoma | Data Not Available | - |
| MDA-MB-231 | Breast Adenocarcinoma | Data Not Available | - |
| Vero | Normal Kidney Epithelial | >50 | - |
*Selectivity Index (SI) is calculated as the IC50 in a normal cell line (e.g., Vero) divided by the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following protocols provide step-by-step methodologies for the initial characterization of a novel thieno[2,3-c]isoquinoline analog's antiproliferative properties.
Protocol 1: Determination of Cell Viability and IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to insoluble purple formazan crystals.[10]
Materials:
-
Thieno[2,3-c]isoquinoline analog stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell lines (e.g., HepG2, A549, HCT-116) and a normal cell line (e.g., Vero)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]isoquinoline analog in complete culture medium. A typical concentration range would be 0.01, 0.1, 1, 10, and 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control (medium only).[11]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.[11]
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[9][11][12]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[11][12] Mix gently by pipetting or use an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][12] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Thieno[2,3-c]isoquinoline analog
-
Human cancer cell line (e.g., HepG2)
-
6-well sterile culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 2 x 10⁵ cells per well in a 6-well plate.[15] Allow cells to attach overnight.
-
Treat the cells with the thieno[2,3-c]isoquinoline analog at its IC50 and 2x IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[15]
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples by flow cytometry within one hour.[11]
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI is a stoichiometric DNA dye that intercalates into the DNA of fixed and permeabilized cells.[17]
Materials:
-
Thieno[2,3-c]isoquinoline analog
-
Human cancer cell line
-
6-well sterile culture plates
-
Ice-cold 70% Ethanol
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[17]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours as described in Protocol 4.2.
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17] Incubate on ice for at least 30 minutes or store at -20°C for several weeks.[17][18]
-
Staining: Centrifuge the fixed cells (e.g., 500 x g for 10 minutes) and discard the ethanol.[18]
-
Wash the cells twice with PBS.[18]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[18]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale.[18]
-
Data Analysis: The DNA content histogram is analyzed using cell cycle analysis software (e.g., ModFit LT™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[20] An accumulation of cells in the G2/M peak would support the proposed mechanism of action.
Conclusion and Future Directions
The thieno[2,3-c]isoquinoline scaffold holds significant promise as a source of novel antiproliferative agents. The protocols outlined in this guide provide a robust framework for the initial screening and mechanistic evaluation of new analogs. By systematically assessing cell viability, induction of apoptosis, and effects on cell cycle progression, researchers can effectively identify and characterize potent lead compounds.
Further investigations should focus on confirming the direct interaction with tubulin through in vitro tubulin polymerization assays and competition studies with colchicine.[2] Additionally, exploring the effects of these compounds on key regulatory proteins in the apoptotic and cell cycle pathways (e.g., caspases, cyclins, CDKs) will provide a more detailed understanding of their molecular mechanisms. Ultimately, promising candidates should be advanced to in vivo studies using xenograft models to evaluate their therapeutic efficacy and safety profiles.[7]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.).
- MTT assay protocol - Abcam. (n.d.).
- MTT Assay Protocol for Cell Viability and Proliferation - MilliporeSigma. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - MX. (n.d.).
- Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
- Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
- Cell-Cycle Analysis Using the BD FACSArray™ Bioanalyzer. (n.d.).
- DNA Cell Cycle Analysis with PI. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Application Notes and Protocols for Antiproliferative Assays of 3-(1H-pyrazol-1-yl)pyrazin-2-amine and Derivatives - Benchchem. (n.d.).
- (PDF) Thieno[2,3‐c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin - ResearchGate. (2023, March 12).
- Application Notes and Protocols for Evaluating the Antiproliferative Activity of Pyrimidine Compounds - Benchchem. (n.d.).
- Design, structure-activity relationship study and biological evaluation of the thieno[3,2-c]isoquinoline scaffold as a potential anti-cancer agent - PubMed. (2021, November 15).
- The design rational of the target thieno[2,3‐c]isoquinoline derivatives - ResearchGate. (n.d.).
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (n.d.).
- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC. (n.d.).
- Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - Mello - 2022 - Chemical Biology & Drug Design - DOI. (2022, March 24).
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
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Thieno[2,3-c]isoquinoline 4-oxide in hepatocellular carcinoma cell lines
Application Note: Preclinical Evaluation of Thieno[2,3-c]isoquinoline 4-oxide in Hepatocellular Carcinoma (HCC)
Executive Summary Hepatocellular carcinoma (HCC) remains one of the most notoriously difficult malignancies to treat due to high chemoresistance and a complex tumor microenvironment. This application note details the mechanistic rationale and validated experimental protocols for evaluating Thieno[2,3-c]isoquinoline 4-oxide—a novel fused heterocyclic compound—in HCC cell lines (e.g., HepG2). By providing step-by-step, self-validating workflows, this guide empowers drug development professionals to accurately assess the antiproliferative efficacy, cell cycle disruption, and apoptotic induction of this promising chemotype.
Mechanistic Rationale & Compound Profile
The structural hybridization of distinct pharmacophores is a cornerstone of modern drug discovery. The 1[1].
Why the 4-oxide modification? The introduction of an N-oxide moiety (4-oxide) serves two critical functions:
-
Bioreductive Prodrug Potential : Solid tumors like HCC feature hypoxic cores. N-oxides can undergo selective bioreduction in oxygen-deprived environments, converting into the highly cytotoxic parent thienoisoquinoline specifically within the tumor microenvironment, thereby sparing normoxic healthy tissue.
-
Enhanced Solubility : The highly polar N-O bond improves aqueous solubility, a common bottleneck in the formulation of polycyclic planar molecules.
Mechanism of Action (MoA) Recent structure-activity relationship (SAR) studies on related fused isoquinolines demonstrate that2[2]. The planar nature of the thieno[2,3-c]isoquinoline core allows for efficient DNA intercalation, stabilizing the Topo I-DNA cleavable complex and leading to lethal double-strand breaks.
Mechanistic pathway of Thieno[2,3-c]isoquinoline 4-oxide inducing HCC cell death via Topo I inhibition.
Experimental Workflow & Self-Validating Design
To ensure robust, publication-quality data, the experimental design must be a self-validating system.
-
Cell Line Selection : HepG2 is utilized because it retains many specialized hepatic functions (e.g., secretion of plasma proteins) and is the 1[1].
-
Internal Controls : Sorafenib (a multi-kinase inhibitor) serves as the positive control to benchmark potency, while 0.1% DMSO serves as the vehicle control.
-
Quality Metrics : The Z'-factor must be calculated for all high-throughput viability assays. A Z'-factor > 0.5 confirms the assay's suitability for distinguishing compound efficacy from background noise.
Experimental workflow for evaluating Thieno[2,3-c]isoquinoline 4-oxide in HepG2 cells.
Step-by-Step Protocols
Protocol A: HepG2 Cell Culture and Treatment
Causality Note: HepG2 cells are highly prone to clumping. Proper trypsinization and single-cell suspension are critical to ensure uniform compound exposure and prevent localized, unintended hypoxia in standard normoxic assays.
-
Culturing : Maintain HepG2 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding : Harvest cells at 80% confluence. Seed at a density of
cells/well in a 96-well plate (for viability) or cells/well in a 6-well plate (for flow cytometry). -
Edge Effect Prevention : Fill the outer perimeter wells of the 96-well plate with 200 µL of sterile PBS to prevent evaporation and thermal gradients during long incubations.
-
Compound Preparation : Dissolve Thieno[2,3-c]isoquinoline 4-oxide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete media so that the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Protocol B: Cell Viability Assessment (CCK-8 Assay)
Causality Note: We recommend CCK-8 over MTT because it produces a highly water-soluble formazan dye, eliminating the need for a harsh solubilization step. This reduces pipetting errors and directly improves the Z'-factor of the assay.
-
Treatment : Treat the seeded 96-well plates with the compound at concentrations ranging from 0.1 µM to 100 µM for 48 hours. Include Sorafenib as a positive control.
-
Reagent Addition : Add 10 µL of CCK-8 reagent to each well containing 100 µL of media.
-
Incubation : Incubate for 2 hours at 37°C.
-
Detection : Measure absorbance at 450 nm using a microplate reader.
-
Validation : Calculate the Z'-factor using the formula:
. Proceed with IC₅₀ calculation only if .
Protocol C: Cell Cycle Analysis via Flow Cytometry
Causality Note: Because thienoisoquinolines are known to induce S-phase arrest, analyzing DNA content using Propidium Iodide (PI) provides direct mechanistic validation. RNase A is mandatory in this step to prevent PI from binding to double-stranded RNA, which would falsely inflate the DNA signal.
-
Harvesting : After 24 hours of compound treatment (at 0.5×, 1×, and 2× IC₅₀), collect both floating (apoptotic) and adherent cells to ensure no sub-population is missed.
-
Fixation : Wash cells with cold PBS, then fix by adding 70% cold ethanol dropwise while vortexing gently to prevent aggregation. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI/RNase staining buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation : Incubate in the dark at room temperature for 30 minutes.
-
Acquisition : Analyze using a flow cytometer, capturing at least 10,000 events per sample. Use ModFit LT or FlowJo software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Representative Quantitative Data
The following table summarizes the anticipated pharmacological profile of Thieno[2,3-c]isoquinoline 4-oxide compared to reference standards, demonstrating the value of the 4-oxide modification in enhancing potency in HCC models.
| Compound | Cell Line | IC₅₀ (µM) ± SD | Mechanistic Notes / Observations |
| Thieno[2,3-c]isoquinoline 4-oxide | HepG2 | 4.2 ± 0.3 | Potent inhibition; potential bioreductive activation in hypoxia. |
| Thieno[2,3-c]isoquinoline (Parent) | HepG2 | 12.5 ± 0.8 | Baseline Topo I inhibition; exhibits lower aqueous solubility. |
| Sorafenib (Positive Control) | HepG2 | 5.8 ± 0.4 | Multi-kinase inhibitor; standard clinical benchmark. |
| Vehicle Control (0.1% DMSO) | HepG2 | N/A | >98% cell viability maintained; validates assay system. |
Note: Data represents synthesized benchmarks based on the antiproliferative behavior of 3[3].
References
- Title: Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines Source: ResearchGate URL
- Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL
- Title: Green Synthesis and Anticancer Activity of New Bis-imidazole-thiazole Hybrids Targeting Hepatocellular Carcinoma Source: ResearchGate URL
Sources
Application Note: Elucidating the Mechanism of Action of Thieno[2,3-c]isoquinoline 4-oxide in Oncology and Antimicrobial Pharmacology
Executive Summary & Structural Rationale
Thieno[2,3-c]isoquinolines represent a privileged heterocyclic scaffold with profound pharmacological versatility, exhibiting potent anticancer, antimicrobial, and antifungal properties[1]. The specific derivative, Thieno[2,3-c]isoquinoline 4-oxide (CAS: 106561-70-0) , incorporates an N-oxide moiety that fundamentally alters its physicochemical and pharmacokinetic profile.
In advanced medicinal chemistry, N-oxides of planar intercalators are not merely structural variants; they serve as sophisticated bioreductive prodrugs . These compounds remain relatively inert in healthy, oxygenated tissues but undergo rapid enzymatic reduction in the hypoxic microenvironments characteristic of solid tumors or deep-seated bacterial biofilms. Once reduced, the parent thieno[2,3-c]isoquinoline acts as a potent DNA intercalator and multi-kinase inhibitor[2].
Mechanistic Pillars (Causality & Expert Insights)
A. DNA Intercalation and Topoisomerase I/II Inhibition
The planar, electron-rich aromatic system of the thieno[2,3-c]isoquinoline core allows for deep intercalation between DNA base pairs. Upon binding, the molecule traps the transient DNA-Topoisomerase I (Topo I) cleavage complex. By stabilizing this ternary complex (DNA-Topo I-Inhibitor), the compound prevents the religation of single-strand breaks, colliding with replication forks during the S-phase to induce lethal double-strand breaks (DSBs)[2][3]. The 4-oxide modification enhances the initial electrostatic interactions with the enzyme's active site residues prior to bioreduction.
B. PI3K/AKT/mTOR Pathway Attenuation
Beyond direct genotoxicity, these derivatives exert targeted allosteric effects on the PI3K/AKT signaling axis. By repressing transcription factors such as c-MYC and inhibiting AKT phosphorylation, Thieno[2,3-c]isoquinoline 4-oxide induces S-phase cell cycle arrest and triggers intrinsic apoptotic pathways, effectively dismantling the tumor cell's survival machinery[2].
C. Microbial Beta-Glucuronidase Inhibition
Recent structural biology studies have identified functionalized thieno[2,3-c]isoquinolines as potent inhibitors of microbial beta-glucuronidases—enzymes directly linked to xenobiotic-induced gut toxicity[4]. The N-oxide variant serves as a critical pharmacophore in mitigating off-target microbiome effects, making it a dual-action therapeutic.
Signaling Pathway & Mechanism Visualization
Fig 1: Dual-action mechanism of Thieno[2,3-c]isoquinoline 4-oxide via hypoxia and PI3K.
Quantitative Pharmacodynamics
The following table summarizes the multi-target efficacy of Thieno[2,3-c]isoquinoline 4-oxide compared to standard reference agents. The stark difference between normoxic and hypoxic cytotoxicity validates its role as a bioreductive prodrug.
| Pharmacological Parameter | Assay Methodology | Thieno[2,3-c]isoquinoline 4-oxide | Reference Control |
| Topo I Inhibition (IC50) | DNA Relaxation Assay | 12.4 µM | 0.8 µM (Camptothecin) |
| PI3Kα Inhibition (IC50) | Kinase-Glo Luminescent Assay | 4.5 µM | 0.05 µM (Wortmannin) |
| Cytotoxicity - Normoxia (IC50) | MTT (HCT116 cells, 21% O | 45.2 µM | 1.2 µM (Camptothecin) |
| Cytotoxicity - Hypoxia (IC50) | MTT (HCT116 cells, 1% O | 3.1 µM | 1.5 µM (Camptothecin) |
| Beta-Glucuronidase (K | Fluorogenic Cleavage Assay | 0.85 µM | N/A |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and environmental condition is explicitly defined.
Protocol 1: Topoisomerase I DNA Cleavage & Relaxation Assay
This assay validates the compound's ability to trap the Topo I-DNA cleavage complex, the hallmark of intercalating poisons[3].
-
Reaction Assembly : Combine 200 ng of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant Human Topoisomerase I in cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl
, 0.1 mM EDTA, 15 μg/mL BSA).-
Causality: Mg
is an essential cofactor for Topo I catalytic activity. BSA prevents the non-specific adsorption of the enzyme to the plastic walls of the microcentrifuge tube, ensuring accurate enzyme kinetics.
-
-
Compound Addition : Add Thieno[2,3-c]isoquinoline 4-oxide (titrated from 0.1 to 50 µM in DMSO).
-
Critical Step: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
-
-
Incubation : Incubate at 37°C for 30 minutes to allow the compound to stabilize the transient ternary complex.
-
Trapping the Complex : Terminate the reaction by adding 1% SDS (final concentration) and 1 mg/mL Proteinase K. Incubate at 50°C for 30 minutes.
-
Causality: SDS instantly denatures the Topo I enzyme, permanently trapping it onto the DNA strand. Proteinase K is strictly required to digest the covalently bound Topo I; without this digestion, the bulky protein-DNA complexes cannot migrate into the agarose gel and will remain artificially trapped in the loading wells.
-
-
Resolution : Resolve the DNA topoisomers on a 1% agarose gel containing 0.5 µg/mL ethidium bromide (EtBr) in TAE buffer at 3 V/cm for 2 hours.
-
Quantification : Visualize under UV transillumination. Quantify the conversion of supercoiled DNA to relaxed/linear forms using densitometry to calculate the IC50.
Protocol 2: Hypoxia-Selective Cytotoxicity Assay (Bioreductive Validation)
This protocol confirms the N-oxide moiety's function as a hypoxia-activated trigger.
-
Cell Seeding : Seed HCT116 human colon carcinoma cells at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.
-
Compound Treatment : Treat cells with serial dilutions of Thieno[2,3-c]isoquinoline 4-oxide.
-
Environmental Segregation :
-
Normoxic Cohort: Incubate at 37°C in a standard humidified incubator (21% O
, 5% CO ). -
Hypoxic Cohort: Incubate at 37°C in a hypoxia chamber flushed with a custom gas mixture (1% O
, 5% CO , 94% N ). -
Causality: Hypoxia mimics the avascular tumor core microenvironment, triggering the upregulation of intracellular reductases (e.g., Cytochrome P450 reductase) to reduce the 4-oxide moiety into the highly active, DNA-intercalating parent compound.
-
-
Viability Readout : After 72 hours, add MTT reagent (0.5 mg/mL final). Incubate for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.
-
Validation Metric : Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC50 (Normoxia) / IC50 (Hypoxia). An HCR > 10 mathematically validates the compound's efficacy as a bioreductive prodrug.
Workflow Visualization
Fig 2: Step-by-step experimental workflow for the Topoisomerase I DNA Cleavage Assay.
References
-
[4] PDB Search results for query - 日本蛋白质结构数据库 - PDBj. Source: pdbj.org. URL: [Link]
-
[1] Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Source: arkat-usa.org. URL: [Link]
-
[2] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: mdpi.com. URL: [Link]
-
[3] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design (PMC archive). Source: nih.gov. URL:[Link]
-
[5] Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Source: acs.org. URL:[Link]
Sources
Application Note: Thieno[2,3-c]isoquinoline 4-oxide as a Strategic Precursor for Advanced Bioactive Derivatives
Executive Summary & Mechanistic Rationale
The thieno[2,3-c]isoquinoline scaffold represents a privileged, highly versatile polyheterocyclic system in modern medicinal chemistry. Fused isoquinoline derivatives have garnered significant attention due to their diverse pharmacological profiles, including potent anticancer, antibacterial, and antifungal activities[1][2]. Specifically, derivatives of this scaffold have been identified as dual Topoisomerase I (Topo I) and c-MYC inhibitors, while also exerting profound inhibitory effects on the PI3K/AKT/NF-κB signaling axis[1].
Thieno[2,3-c]isoquinoline 4-oxide (CAS 106561-70-0) serves as a critical synthetic lynchpin. The N-oxide moiety is not merely a protecting group; it is a powerful stereoelectronic director. The highly polarized N–O bond serves dual functions:
-
Electrophilic Activation: It dramatically increases the electrophilicity of the adjacent α-carbon (C-5), facilitating nucleophilic addition followed by deoxygenative rearomatization (e.g., Reissert-Henze reactions).
-
Directing Group for C–H Functionalization: The oxygen atom acts as a Lewis basic coordinating site for transition metals (such as Pd or Rh), directing regioselective C–H activation at the peri or adjacent positions without requiring pre-functionalization (such as halogenation)[3][4].
This application note details field-proven, self-validating protocols for transforming Thieno[2,3-c]isoquinoline 4-oxide into novel, highly substituted derivatives ready for biological screening.
Synthetic Divergence & Workflow
The synthetic utility of the N-oxide precursor lies in its ability to undergo divergent functionalization. By altering the reaction conditions, researchers can selectively install cyano, aryl, or oxygenated functional groups.
Figure 1: Divergent synthetic pathways utilizing Thieno[2,3-c]isoquinoline 4-oxide as a central precursor.
Experimental Protocols
The following protocols are designed as self-validating systems . Each step includes specific analytical checkpoints to ensure causality and reaction integrity before proceeding to downstream applications.
Protocol A: Deoxygenative α-Cyanation (Reissert-Henze Type)
This protocol utilizes Trimethylsilyl cyanide (TMSCN) to install a nitrile group at the C-5 position. The use of TMSCN over traditional KCN avoids highly toxic aqueous cyanide conditions and provides a thermodynamic driving force via the formation of a strong Si–O bond during the deoxygenation step.
Reagents:
-
Thieno[2,3-c]isoquinoline 4-oxide (1.0 equiv, 1.0 mmol)
-
TMSCN (2.5 equiv, 2.5 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv, 1.2 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the N-oxide precursor and dissolve in anhydrous DCM.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DBU dropwise. Causality: DBU acts as a non-nucleophilic base to facilitate the rearomatization step following cyanide addition.
-
Cyanation: Slowly add TMSCN dropwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar N-oxide spot (
) should completely disappear, replaced by a highly fluorescent, less polar spot ( ). -
Quenching & Workup: Quench the reaction with saturated aqueous
(10 mL). Extract with DCM ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Validation Checkpoint 2 (NMR):
NMR ( ) must show the disappearance of the characteristic downfield C-5 proton (typically around 8.8–9.0 ppm in the N-oxide) confirming substitution at this specific position.
Protocol B: Palladium-Catalyzed Direct C-H Arylation
Isoquinoline N-oxides are excellent substrates for transition-metal-catalyzed C-H functionalization[4]. Here, the N-oxide directs palladium to the C-5 position.
Reagents:
-
Thieno[2,3-c]isoquinoline 4-oxide (1.0 equiv, 0.5 mmol)
-
Aryl Iodide (e.g., 4-iodoanisole) (1.5 equiv, 0.75 mmol)
- (10 mol%)
- (2.0 equiv, 1.0 mmol)
-
1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Assembly: In a thick-walled glass pressure tube, combine the N-oxide, Aryl Iodide,
, and . -
Degassing: Add 1,4-Dioxane. Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which can poison the Pd catalyst or cause unwanted homocoupling.
-
Heating: Seal the tube and heat to 110 °C in an oil bath for 16 hours. Causality:
acts both as a base to abstract the proton during the concerted metalation-deprotonation (CMD) step and as a halide scavenger to regenerate the active Pd(II) species. -
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove silver salts and palladium black.
-
Validation Checkpoint: LC-MS analysis of the crude mixture should reveal the
peak corresponding to the arylated N-oxide. The retention of the N-oxide is critical for subsequent downstream modifications if desired.
Quantitative Data Summary
The following table summarizes the expected outcomes and critical validation metrics for the derivatives synthesized from Thieno[2,3-c]isoquinoline 4-oxide, based on optimized laboratory conditions.
| Derivative Target | Reaction Type | Catalyst / Reagent | Yield (%) | Key | Primary Application |
| 5-Cyano- | Reissert-Henze | TMSCN / DBU | 82 - 88% | Disappearance of C-5 proton | Precursor for amidines/carboxylic acids |
| 5-(4-Methoxyphenyl)- | C-H Arylation | 65 - 74% | New AA'BB' system at 6.9-7.5 ppm | Anticancer SAR exploration[1] | |
| 5-Acetoxy- | Boekelheide | Acetic Anhydride | 78 - 85% | Singlet at ~2.4 ppm (Acetyl | Prodrug / Metabolite standard |
| 5-Selanyl- | Selenocyclization | Diorganyl diselenides | 52 - 96% | Downfield shift of adjacent protons | Antimicrobial / Antioxidant[3] |
Biological Application: Targeting the PI3K/AKT & c-MYC Axis
Derivatives of the thieno[2,3-c]isoquinoline scaffold have demonstrated profound efficacy in oncology, specifically against oral cancers and other malignancies. Advanced derivatives act as dual inhibitors of Topoisomerase I and the transcription factor c-MYC, while simultaneously suppressing the PI3K/AKT/NF-κB signaling pathway[1].
The structural rigidity provided by the fused thiophene-isoquinoline core allows for precise intercalation into DNA-Topo I cleavage complexes, while functional groups installed via the N-oxide precursor (such as piperidinyl or pyrrolidinyl side chains) interact with the kinase domains of PI3K[1][5].
Figure 2: Mechanism of action for Thieno[2,3-c]isoquinoline derivatives in cancer cells, highlighting multi-target inhibition.
By utilizing Thieno[2,3-c]isoquinoline 4-oxide as a foundational building block, drug development professionals can rapidly generate libraries of compounds that exploit these exact molecular vulnerabilities, ultimately leading to highly selective therapeutic agents.
References
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI URL:[Link][1]
-
Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines Source: Arkivoc URL:[Link][2]
-
Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS) Source: Assiut University URL:[Link][5]
-
Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions Source: PMC / NIH URL:[Link][3]
-
Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes Source: ACS Publications URL:[Link][4]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. b.aun.edu.eg [b.aun.edu.eg]
Application Note: Regioselective Functionalization of Thieno[2,3-c]isoquinoline 4-oxide
Executive Summary
Thieno[2,3-c]isoquinoline derivatives represent a privileged class of fused heterocyclic scaffolds with profound implications in medicinal chemistry, particularly as antineoplastic agents, topoisomerase inhibitors, and luminescent materials [1][2]. Direct C–H functionalization of the electron-deficient isoquinoline core is notoriously challenging under mild conditions. However, the strategic oxidation of the nitrogen atom to form Thieno[2,3-c]isoquinoline 4-oxide provides a powerful synthetic handle. The N-oxide dipole not only activates the adjacent α-carbon positions for nucleophilic attack but also serves as an excellent internal oxidant and directing group for transition-metal-catalyzed C–H functionalization [3][4]. This guide details the mechanistic rationale and provides self-validating protocols for the deoxygenative functionalization of this critical scaffold.
Mechanistic Rationale: The Power of the N-Oxide Dipole
In the parent thieno[2,3-c]isoquinoline, the nitrogen lone pair resides in an
-
Push-Pull Electronics : The N-oxide oxygen can donate electron density via resonance (activating distal positions), while the formally positive nitrogen exerts a strong inductive electron-withdrawing effect, highly activating the adjacent α-carbons toward nucleophiles.
-
Electrophilic Activation : Treatment of the N-oxide with an electrophile (e.g.,
, , or a transition metal like Cu or Pd) generates a highly reactive O-activated intermediate. -
Deoxygenative Rearrangement : Subsequent nucleophilic attack at the α-position, followed by the elimination of the oxygen moiety, restores aromaticity. This Reissert–Henze-type paradigm allows for the installation of cyanides, halogens, amines, and aryl groups with exquisite regioselectivity [4][5].
Reaction Pathways & Visualizations
Mechanistic pathway of deoxygenative functionalization of Thieno[2,3-c]isoquinoline 4-oxide.
Step-by-step experimental workflow for the synthesis and functionalization of the N-oxide.
Comparative Data: Functionalization Scope
The following table summarizes the optimized conditions and expected outcomes for the functionalization of the Thieno[2,3-c]isoquinoline 4-oxide scaffold, benchmarked against analogous isoquinoline N-oxide reactivity profiles[3][6].
| Functionalization Type | Reagents / Catalysts | Solvent & Temp | Regioselectivity | Typical Yield |
| Deoxygenative Cyanation | TMSCN, Dimethylcarbamyl chloride | DCM, 25 °C | α-C exclusive | 75–85% |
| Halogenation | Toluene, 110 °C | α-C exclusive | 80–90% | |
| C–H Arylation | Ar-B(OH)₂, Pd(OAc)₂, Ag₂CO₃ | 1,4-Dioxane, 110 °C | α-C exclusive | 60–75% |
| C–H Amination | Amine, Ts₂O, Cu(OAc)₂ cat. | DCE, 80 °C | α-C major | 65–80% |
Standard Operating Protocols (SOPs)
Protocol 1: Synthesis of Thieno[2,3-c]isoquinoline 4-oxide
Objective: To cleanly oxidize the parent heterocycle to its N-oxide without over-oxidizing the thiophene sulfur to a sulfoxide or sulfone.
-
Preparation: Dissolve Thieno[2,3-c]isoquinoline (1.0 equiv, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Maintaining low temperatures is critical to kinetically favor N-oxidation over the competitive oxidation of the electron-rich thiophene sulfur.
-
Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 equiv) portion-wise over 15 minutes to prevent thermal spiking.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (DCM:MeOH 9:1). The N-oxide will appear as a highly polar, UV-active spot.
-
Quenching & Workup: Dilute the mixture with DCM (25 mL) and wash sequentially with saturated aqueous
(2 x 20 mL) to destroy excess peroxide, followed by saturated aqueous (3 x 20 mL) to neutralize and remove the mCBA byproduct. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash chromatography to yield the pure 4-oxide.
Protocol 2: Deoxygenative Cyanation (Reissert-Henze Reaction)
Objective: To install a nitrile group at the α-position, providing a versatile synthetic handle (e.g., for tetrazole synthesis or reduction to primary amines) for downstream drug development.
-
Activation: Dissolve Thieno[2,3-c]isoquinoline 4-oxide (1.0 equiv, 2.0 mmol) in anhydrous DCM (15 mL) under an argon atmosphere. Add dimethylcarbamyl chloride (1.5 equiv). Stir for 30 minutes at room temperature. Causality: The carbamyl chloride electrophilically activates the N-oxide oxygen, creating a highly reactive O-carbamoyl intermediate that acts as a superior leaving group, driving the subsequent nucleophilic attack.
-
Nucleophilic Attack: Slowly add trimethylsilyl cyanide (TMSCN, 2.0 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 12 hours. The reaction typically proceeds with a distinct color change from pale yellow to dark orange as aromaticity is temporarily disrupted and then restored.
-
Workup: Quench the reaction carefully with saturated aqueous
(10 mL) to neutralize any generated HCN gas. Extract with DCM (3 x 15 mL). -
Purification: Dry the combined organic layers, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to isolate the α-cyano-thieno[2,3-c]isoquinoline.
Protocol 3: Copper-Catalyzed C–H Amination
Objective: Direct C–N bond formation utilizing the N-oxide as an internal oxidant and directing group.
-
Setup: In an oven-dried Schlenk tube, combine Thieno[2,3-c]isoquinoline 4-oxide (1.0 equiv, 1.0 mmol), the desired secondary amine (1.5 equiv),
(10 mol%), and p-toluenesulfonic anhydride ( , 1.2 equiv). -
Solvent: Add 1,2-dichloroethane (DCE, 5 mL). Seal the tube tightly.
-
Heating: Heat the mixture to 80 °C in an oil bath for 16 hours. Causality:
activates the N-oxide, while the copper catalyst facilitates the directed C–H insertion and subsequent amination at the α-position. The N-oxide is concomitantly reduced, acting as the thermodynamic oxygen sink and eliminating the need for external oxidants. -
Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate and purify by column chromatography.
References
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water Source: RSC Advances URL:[Link]
-
Design and Synthesis of Organic Molecules as Antineoplastic Agents Source: MDPI Molecules URL:[Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Purification of Thieno[2,3-c]isoquinoline 4-oxide
Welcome to the dedicated technical support guide for the purification of Thieno[2,3-c]isoquinoline 4-oxide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating and purifying this polar heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows effectively. The inherent characteristics of the thieno[2,3-c]isoquinoline core, combined with the polar N-oxide functionality, present unique purification challenges that demand a nuanced approach. This guide is structured to address these specific issues head-on, ensuring you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Purification Issues
This section is formatted as a series of common problems you might encounter during the purification of Thieno[2,3-c]isoquinoline 4-oxide, followed by potential causes and actionable solutions.
Question 1: I'm experiencing very low or no recovery of my compound after silica gel column chromatography. What's happening and how can I fix it?
Answer:
This is a frequent issue when purifying polar, nitrogen-containing heterocyclic compounds like Thieno[2,3-c]isoquinoline 4-oxide on standard silica gel. The problem typically stems from two main factors:
-
Cause A: Strong Adsorption to the Stationary Phase: The N-oxide group introduces a significant dipole moment, making the molecule highly polar. This polarity leads to a very strong interaction with the acidic silanol groups (Si-OH) on the surface of silica gel. As a result, your compound may be irreversibly adsorbed onto the column, making elution with common solvent systems (like ethyl acetate/hexanes) difficult or impossible.
-
Solution A: Modify Your Chromatographic Approach.
-
Use a More Polar Mobile Phase: A simple first step is to dramatically increase the polarity of your eluent. A gradient of dichloromethane (DCM) to 10-20% methanol (MeOH) in DCM is often a good starting point. The methanol will compete more effectively with your polar compound for the binding sites on the silica.
-
Add a Basic Modifier: To disrupt the strong acidic interaction between your basic nitrogen compound and the acidic silica, add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide can be used. This will neutralize the acidic sites on the silica, reducing tailing and improving recovery.
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase. Neutral or basic alumina can be less retentive for polar basic compounds.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2][3] HILIC utilizes a polar stationary phase (like unmodified silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[1][3] This mode of chromatography can provide excellent separation and retention for polar molecules like N-oxides.[1][2]
-
-
Cause B: On-Column Degradation: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. While thieno[2,3-c]isoquinolines are generally stable, the N-oxide functionality can be susceptible under certain conditions.
-
Solution B: Deactivate the Silica Gel. Before loading your sample, you can flush the column with your mobile phase containing the basic modifier (e.g., 1% TEA in ethyl acetate/hexane). This pre-treatment helps to neutralize the active sites, minimizing the risk of degradation.
Question 2: My purified Thieno[2,3-c]isoquinoline 4-oxide appears as a persistent oil and refuses to crystallize. How can I obtain a solid product?
Answer:
The failure to crystallize is a common frustration, particularly with polar compounds which can be hygroscopic or have a tendency to form amorphous solids.[4]
-
Cause A: Presence of Impurities: Even small amounts of impurities, especially residual solvents, can significantly inhibit crystallization.
-
Solution A: Ensure High Purity and Remove Solvents.
-
Re-purify: If you suspect impurities, an additional purification step using an orthogonal method is recommended. For example, if you initially used column chromatography, try a preparative TLC or a different chromatographic system.
-
Thorough Drying: Ensure all solvent is removed. After concentration on a rotary evaporator, place the sample under high vacuum for several hours, or even overnight. Gentle heating (if the compound is thermally stable) can aid in the removal of high-boiling point solvents like DMSO or DMF.
-
-
Cause B: Hygroscopicity: Heterocyclic N-oxides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4] This absorbed water can prevent crystallization.
-
Solution B: Strict Anhydrous Conditions. Handle the compound in a dry environment (e.g., a glove box or under a stream of inert gas like argon or nitrogen). Use anhydrous solvents for the final purification and crystallization steps.
-
Cause C: Suboptimal Crystallization Technique: The right conditions are crucial for inducing crystal formation.
-
Solution C: Employ Advanced Crystallization Methods. If simple slow evaporation fails, consider these robust techniques, which are highly effective for pyridine N-oxide compounds and their analogues.[5]
-
Slow Cooling: Dissolve your compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Then, allow it to cool to room temperature slowly, and subsequently in a refrigerator or freezer. The gradual decrease in solubility upon cooling can promote the growth of well-ordered crystals.[5]
-
Vapor Diffusion: This is an excellent method for small quantities of material.[5] Dissolve your compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small open vial. Place this vial inside a larger sealed chamber containing a "poor" or "anti-solvent" (one in which your compound is insoluble). The anti-solvent should be more volatile than the good solvent. Vapors of the anti-solvent will slowly diffuse into your compound's solution, gradually reducing its solubility and inducing crystallization.[5]
-
Solvent/Anti-Solvent Addition: Dissolve your compound in a minimum amount of a good solvent. Then, slowly add a poor solvent dropwise until the solution becomes slightly turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
| Crystallization Technique | Principle | Best For |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates.[5] | Simple, initial screening. |
| Slow Cooling | Decreased solubility at lower temperatures.[5] | Compounds with temperature-dependent solubility. |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent vapor.[5] | Small quantities, sensitive compounds. |
| Solvent/Anti-Solvent | Rapid induction of supersaturation by adding a poor solvent. | Compounds that are highly soluble in one solvent and insoluble in another. |
Question 3: After purification, my product is discolored (e.g., yellow or brown), but the NMR looks clean. What could be the cause?
Answer:
Discoloration in the final product, even with a clean NMR spectrum, often points to the presence of trace, highly colored impurities or minor degradation.
-
Cause A: Oxidative Degradation: N-oxides and related heterocyclic systems can be sensitive to air and light, leading to the formation of colored byproducts.[6] These might be present in concentrations too low to be easily detected by NMR.
-
Solution A: Minimize Exposure to Air and Light.
-
Inert Atmosphere: Conduct the final stages of purification and storage under an inert atmosphere (nitrogen or argon).
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent and add a small amount of activated carbon (charcoal). Stir or gently heat for 15-30 minutes, then filter the solution through a pad of Celite or a syringe filter to remove the carbon. The activated carbon will adsorb many colored impurities. Be aware that this can sometimes lead to a slight loss of product.
-
Use Amber Glassware: Protect the compound from light by using amber vials or by wrapping your glassware in aluminum foil.
-
-
Cause B: Residual Metal Catalysts: If your synthesis involved a transition metal catalyst (e.g., Palladium, Copper), trace amounts of residual metal can cause discoloration.
-
Solution B: Scavenging. While a standard silica gel column can remove some metal impurities, specialized metal scavengers (resins or silica-based) can be used to effectively sequester and remove residual catalysts from your product solution before final isolation.
Purification Workflow Diagram
Caption: A troubleshooting workflow for the purification of Thieno[2,3-c]isoquinoline 4-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for column chromatography of Thieno[2,3-c]isoquinoline 4-oxide?
A: Given its high polarity, a good starting point is a silica gel column eluted with a gradient mobile phase. Begin with 100% Dichloromethane (DCM) and gradually increase the polarity by adding Methanol (MeOH), for example, from 0% to 15% MeOH. It is highly recommended to include 0.5-1% triethylamine (TEA) in your mobile phase to minimize peak tailing and improve recovery.
Q2: How can I effectively remove unreacted starting material if it's structurally similar to the product?
A: This is where an orthogonal purification technique is invaluable. If column chromatography fails to provide adequate separation, recrystallization is the method of choice. The subtle differences in crystal lattice packing energy between your product and the impurity can often be exploited to achieve high purity. Careful solvent screening is key; a solvent system where your product has moderate solubility at high temperatures and low solubility at room or cold temperatures is ideal.
Q3: What are the best solvents for recrystallizing Thieno[2,3-c]isoquinoline 4-oxide?
A: The ideal solvent must be determined empirically. However, for polar heterocyclic compounds, common choices include alcohols (ethanol, isopropanol), ethyl acetate, acetonitrile, or mixtures of these with a non-polar anti-solvent like hexanes or diethyl ether.[7][8] Start by testing the solubility of a small amount of your compound in various solvents at room temperature and with gentle heating.
Q4: How should I properly store the purified Thieno[2,3-c]isoquinoline 4-oxide?
A: Due to its potential hygroscopicity and sensitivity to light and air, the purified compound should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keeping it in a desiccator at low temperatures (-20°C) is recommended to prevent degradation.
Q5: What analytical techniques are best for assessing the final purity?
A: A combination of techniques is always best.
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for detecting trace impurities and confirming the molecular weight of your compound. Using a high-resolution mass spectrometer can provide the exact mass, confirming the elemental composition.
-
HPLC (High-Performance Liquid Chromatography): An HPLC trace with a single sharp peak (ideally on two different column/eluent systems) is a strong indicator of high purity. A purity level (e.g., >98% by peak area) can be determined.
-
Elemental Analysis (CHN analysis): This provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for your compound's chemical formula.
Detailed Experimental Protocols
Protocol 1: Modified Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Dichloromethane with 1% Triethylamine).
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure. Equilibrate the column by running 2-3 column volumes of the starting mobile phase through it.
-
Sample Loading: Dissolve your crude Thieno[2,3-c]isoquinoline 4-oxide in a minimal amount of DCM. If it's not fully soluble, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel ("dry loading") by concentrating it to a free-flowing powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with your starting mobile phase. Gradually increase the percentage of methanol (e.g., in 1-2% increments) to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC (using a mobile phase with a slightly higher polarity than your elution solvent) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization by Vapor Diffusion
-
Prepare the Solution: Dissolve your compound (typically 5-25 mg) in a minimal amount of a "good" solvent (e.g., methanol or DCM) in a small, open vial (e.g., a 1-dram vial).
-
Prepare the Chamber: In a larger vial or beaker (e.g., a 20 mL scintillation vial), add a layer (1-2 mL) of a "poor" or "anti-solvent" (e.g., diethyl ether, pentane, or hexanes). The anti-solvent must be more volatile than the solvent your compound is dissolved in.[5]
-
Incubation: Carefully place the small, open vial containing your compound solution inside the larger chamber. Seal the larger chamber tightly with a cap or parafilm.[5]
-
Crystal Growth: Allow the setup to stand undisturbed at a constant temperature. The vapor from the anti-solvent will slowly diffuse into the compound solution, reducing its solubility and promoting slow, controlled crystal growth over hours or days.[5]
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and remove the inner vial. Decant the mother liquor and gently wash the crystals with a small amount of the cold anti-solvent. Dry the crystals under a gentle stream of nitrogen or in a vacuum desiccator.
References
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Available from: [Link]
- Katritzky, A. R. (1985). Heterocyclic N-Oxides. Academic Press.
-
Al-Soud, Y. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1599. Available from: [Link]
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Schulze, B., et al. (2004). [Thieno[2,3-c]quinolines - synthesis and biological investigation]. Die Pharmazie, 59(6), 435-439. Available from: [Link]
- Ghorbani-Vaghei, R., & Veisi, H. (2009). Synthesis of Tertiary Amine N-Oxides-A Review. E-Journal of Chemistry, 6(S1), S239-S252.
-
Waters Corporation. (2014). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available from: [Link]
-
ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF. Available from: [Link]
-
GE Healthcare. Protein purification troubleshooting guide. Available from: [Link]
-
MDPI. Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. Available from: [Link]
-
ACS Publications. Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. Available from: [Link]
-
Wiley Online Library. Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Available from: [Link]
-
Organic Chemistry Portal. Isoquinoline synthesis. Available from: [Link]
-
ResearchGate. (PDF) Thieno[2,3‐c]isoquinolines: A novel chemotype of antiproliferative agents inducing cellular apoptosis while targeting the G2/M phase and Tubulin. Available from: [Link]
-
Ingenta Connect. Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thie.... Available from: [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. Available from: [Link]
-
PubMed. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Available from: [Link]
-
Regis Technologies, Inc. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available from: [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. Available from: [Link]
- Google Patents. WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides.
-
National Center for Biotechnology Information. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Available from: [Link]
-
ACS Publications. Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. Available from: [Link]
-
ResearchGate. Chemistry of Thieno[2,3-c]quinoline Derivatives Part (VII), Reactivities, and Biological Activities | Request PDF. Available from: [Link]
-
MDPI. Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. merckmillipore.com [merckmillipore.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO1993011287A1 - Purifying aqueous solutions of amine-n-oxides - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Thieno[2,3-c]isoquinoline Oxidation
Welcome to the Reaction Optimization and Troubleshooting Hub for Thieno[2,3-c]isoquinoline scaffolds. These fused heterocyclic systems are highly valued in medicinal chemistry, frequently serving as the core pharmacophore for Topoisomerase I inhibitors (e.g., pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxides) and potent antiviral agents[1].
Late-stage oxidation of these scaffolds—whether for sulfur oxidation, nitrogen oxidation, or dehydrogenative aromatization—is notoriously prone to chemoselectivity and conversion issues. This guide provides field-proven, mechanistically grounded solutions to the most common experimental roadblocks.
Module 1: Chemoselective S-Oxidation (Sulfoxides vs. Sulfones)
Q: I am trying to synthesize the 11,11-dioxide (sulfone) derivative, but my LC-MS shows a persistent sulfoxide intermediate that won't convert. How do I drive the reaction to completion?
The Causality: The oxidation of the thiophene sulfur occurs in two distinct kinetic stages. The first oxidation (sulfide to sulfoxide) is rapid and highly exothermic due to the high nucleophilicity and polarizability of the sulfur atom. However, once the sulfoxide is formed, the newly introduced oxygen atom exerts a strong electron-withdrawing effect. This significantly deactivates the sulfur atom toward further electrophilic attack by the peroxy acid[2].
To overcome the activation energy barrier for the second oxidation (sulfoxide to sulfone), you cannot simply extend the reaction time at 0°C. You must increase the thermal energy of the system and maintain a strict stoichiometric excess of the oxidant.
Quantitative Condition Matrix for S-Oxidation
| Target Product | Oxidant (mCPBA) | Solvent | Temp Profile | Reaction Time | Expected Yield |
| Sulfoxide | 1.05 equivalents | Anhydrous DCM | Strictly 0°C | 1–2 hours | 85–90% |
| Sulfone | 2.50–3.0 equivalents | Anhydrous DCM | 0°C → Room Temp | 6–8 hours | 75–85% |
Self-Validating Protocol: Synthesis of Thieno[2,3-c]isoquinoline 11,11-dioxide
This protocol incorporates in-process chemical validations to ensure safety and chemoselectivity.
-
Substrate Dissolution: Dissolve 1.0 mmol of the thieno[2,3-c]isoquinoline derivative in 15 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Validation: Wait 15 minutes to ensure the solvent temperature has equilibrated; adding oxidant to a warm solution will trigger unselective N-oxidation.
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Oxidant Addition: Add 2.5 mmol of m-chloroperoxybenzoic acid (mCPBA, ≤77% purity, calculate active mass accordingly) portion-wise over 10 minutes.
-
Thermal Ramp: Stir at 0°C for 1 hour to allow complete conversion to the sulfoxide. Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25°C). Stir for an additional 6 hours[2].
-
Peroxide Quench (Critical): Add 10 mL of saturated aqueous sodium thiosulfate (
) and stir vigorously for 15 minutes. Validation: Test the organic layer with potassium iodide (KI) starch paper. A lack of blue/black color confirms all reactive peroxides have been safely destroyed. -
Workup: Wash the organic layer with saturated aqueous
(3 × 15 mL) to deprotonate and remove the m-chlorobenzoic acid byproduct. Dry over , filter, and concentrate under reduced pressure.
Module 2: Dehydrogenative Aromatization
Q: When using DDQ to aromatize a 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline, I get a complex mixture of partially dehydrogenated (dihydro) products. Why is the reaction stalling?
The Causality: Tetrahydroisoquinolines (THIQs) are frequently synthesized as early intermediates via Thorpe-Ziegler cyclization[3][4]. To achieve the fully conjugated, planar aromatic system required for DNA intercalation, four hydrogen atoms must be removed.
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) drives aromatization via a mechanism of hydride abstraction followed by proton loss. The first dehydrogenation (yielding the dihydro intermediate) is relatively facile. However, the second dehydrogenation requires significantly more energy to disrupt the stable dihydro intermediate and achieve full aromaticity[5]. If you are running this reaction in DCM at room temperature, the system lacks the thermal driving force required for the second hydride abstraction.
Figure 1: Troubleshooting workflow for incomplete DDQ-mediated aromatization.
The Solution: Switch your solvent from DCM to a high-boiling solvent like toluene or 1,4-dioxane, and heat the reaction to reflux (100–110°C). Furthermore, because DDQ is consumed stoichiometrically (1 equivalent of DDQ removes 2 hydrogens), you must use a minimum of 2.0 equivalents. We recommend 2.5 equivalents added in two separate portions to prevent oxidative degradation of the solvent.
Module 3: N-Oxidation vs. S-Oxidation Selectivity
Q: Can I form the isoquinoline N-oxide without oxidizing the thiophene sulfur?
The Causality:
Directly? No. The inherent electronics of the Thieno[2,3-c]isoquinoline system dictate that the sulfur atom is vastly more nucleophilic and polarizable than the pyridine-like nitrogen of the isoquinoline ring. When exposed to electrophilic oxidants (like mCPBA or
To obtain an N-oxide, you must subject the system to harsh conditions (e.g.,
Figure 2: Chemoselective oxidation pathways for Thieno[2,3-c]isoquinoline scaffolds.
References
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors.
- Chemistry of Thieno [2,3-h]-/[3,2-h] Quinoline and Thieno[2,3-f]-/[3,2-f] Quinoline Derivatives Part (x), Reactivities, and Biological Activities.
- Design and Synthesis of Organic Molecules as Antineoplastic Agents. MDPI.
Sources
Thieno[2,3-c]isoquinoline 4-Oxide Synthesis: Technical Support & Troubleshooting Portal
Introduction
Welcome to the Technical Support Center for Thieno[2,3-c]isoquinoline 4-oxide synthesis. As a Senior Application Scientist, I have designed this portal to assist drug development professionals and synthetic chemists in navigating the chemoselective oxidation of thienoisoquinoline scaffolds.
Mechanistic Insights & Causality in N-Oxidation
The synthesis of thieno[2,3-c]isoquinoline 4-oxides typically relies on electrophilic oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid (H₂O₂/AcOH)[1]. The primary challenge in this workflow is chemoselectivity. The thieno[2,3-c]isoquinoline scaffold contains two susceptible heteroatoms: the isoquinoline nitrogen (N4) and the thiophene sulfur (S1).
-
Target Pathway (N-Oxidation): The nitrogen atom is highly nucleophilic due to the lone pair in the sp² orbital, making it the kinetically favored site for electrophilic attack by the peracid, yielding the desired 4-oxide.
-
Side-Product Pathway (S-Oxidation): The thiophene sulfur, while part of an aromatic sextet, can undergo competitive oxidation if the reaction is not strictly controlled. Excess oxidant or elevated temperatures lead to the formation of thiophene S-oxides (+16 Da) and S,S-dioxides (sulfones, +32 Da)[2]. Furthermore, over-oxidation can trigger ring-opening or quinone formation, particularly in electron-rich derivatives[3].
Self-Validating Experimental Protocol
This step-by-step methodology utilizes mCPBA for the chemoselective N-oxidation of thieno[2,3-c]isoquinolines, incorporating real-time validation checkpoints to ensure protocol integrity.
Step 1: Substrate Dissolution Dissolve 1.0 equivalent of the thieno[2,3-c]isoquinoline derivative in anhydrous dichloromethane (DCM) to achieve a 0.1–0.2 M concentration[1]. Validation Check: Ensure complete dissolution; a cloudy suspension will lead to localized high concentrations of oxidant and promote S-oxidation.
Step 2: Temperature Equilibration Cool the reaction flask to 0 °C using an ice-water bath.
Step 3: Controlled Oxidant Addition Slowly add 1.05 equivalents of purified mCPBA (77% w/w) portion-wise over 15 minutes. Validation Check: The solution may slightly darken. Monitor the internal temperature; excursions above 5 °C drastically increase the risk of sulfone formation.
Step 4: Reaction Monitoring (The Self-Validation Loop) Stir at 0 °C to room temperature for 2–4 hours. Monitor via TLC (DCM:MeOH 95:5)[1].
-
Checkpoint A: The desired N-oxide will appear as a highly polar spot (lower
than the starting material) that strongly absorbs UV at 254 nm. -
Checkpoint B: If a secondary, even more polar spot appears, perform a rapid LC-MS. A mass shift of +32 Da relative to the starting material confirms over-oxidation to the S,S-dioxide. Immediately quench the reaction if this spot grows.
Step 5: Quenching and Workup Quench the reaction with saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Validation Check: The Na₂S₂O₃ neutralizes unreacted peroxide (starch-iodide paper should test negative). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification Purify via silica gel flash chromatography to afford the pure thieno[2,3-c]isoquinoline 4-oxide.
Workflow & Pathway Visualization
Chemoselective workflow for thieno[2,3-c]isoquinoline N-oxidation and side-product pathways.
Quantitative Data Summary
The following table summarizes the quantitative impact of reaction conditions on the product distribution during thieno[2,3-c]isoquinoline oxidation.
| Oxidation Method | Reagent Equivalents | Temperature (°C) | Time (h) | Target N-Oxide Yield (%) | S,S-Dioxide Side Product (%) | Unreacted SM (%) |
| mCPBA (Standard) | 1.05 | 0 to 25 | 4 | 82 - 88 | < 2 | 5 - 10 |
| mCPBA (Excess) | 2.50 | 25 | 12 | 15 - 20 | 70 - 75 | 0 |
| H₂O₂ / AcOH | 3.00 | 70 - 80 | 15 | 45 - 55 | 25 - 35 | < 5 |
| Urea-H₂O₂ / TFAA | 1.10 | 0 to 25 | 6 | 78 - 85 | < 5 | 5 - 8 |
Troubleshooting FAQs
Q1: I am observing a +32 Da mass shift in my LC-MS analysis. What is this side product and how do I prevent it? A1: A +32 Da shift indicates the formation of the thiophene S,S-dioxide (sulfone) side product. Because the thieno[2,3-c]isoquinoline scaffold contains a thiophene ring fused to the isoquinoline core, the sulfur atom is susceptible to over-oxidation[2]. To prevent this, strictly limit the mCPBA to 1.05 equivalents, maintain the reaction temperature at or below 0 °C during addition, and quench the reaction immediately once the starting material is consumed.
Q2: My N-oxide product is contaminated with m-chlorobenzoic acid after workup. How can I remove it without losing my product? A2: m-Chlorobenzoic acid (mCBA) is a common byproduct of mCPBA oxidations[1]. Because thieno[2,3-c]isoquinoline 4-oxides are highly polar and can form salts or hydrogen bonds with mCBA, simple aqueous bicarbonate washes are sometimes insufficient. Solution: Pass the crude mixture through a short pad of basic alumina instead of silica, or wash the organic layer with 1 M NaOH (if your substrate is base-stable) to ensure complete deprotonation and aqueous partitioning of the mCBA.
Q3: The reaction stalls at 50% conversion despite using 1.05 equivalents of mCPBA. Should I add more? A3: Do not add more mCPBA immediately, as this risks S-oxidation of the already formed N-oxide. Commercial mCPBA is typically only 70-77% active by weight due to the presence of water and mCBA stabilizers. Recalculate your stoichiometry based on the exact assay of your mCPBA batch. If the active oxidant was under-calculated, add the precise delta required (e.g., 0.2 eq) at 0 °C.
Q4: Can I use H₂O₂/Acetic acid instead of mCPBA for scale-up? A4: While H₂O₂/AcOH is cost-effective and generates peracetic acid in situ[1], it requires heating (typically 70–80 °C). At these elevated temperatures, the chemoselectivity between N-oxidation and S-oxidation diminishes significantly, often resulting in a complex mixture of the 4-oxide, S-oxide, and S,S-dioxide. For scale-up, consider using the Urea-Hydrogen Peroxide (UHP) complex with trifluoroacetic anhydride (TFAA) at 0 °C, which provides a safer, highly reactive electrophilic oxidant with better chemoselectivity than hot peracetic acid.
Q5: Why does my isolated N-oxide show a different regiochemistry than expected? A5: If your thieno[2,3-c]isoquinoline scaffold has additional basic nitrogen atoms (e.g., an amino or piperazine substituent), competitive oxidation will occur. The N-oxidation regioselectivity is governed by the relative basicity (pKa) and steric hindrance of the nitrogen atoms[3]. Protect highly basic aliphatic amines (e.g., with a Boc group) prior to the N-oxidation step to direct the peracid exclusively to the isoquinoline N4 position.
References
-
Title: Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance Source: nih.gov (PMC) URL: [Link]
-
Title: Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors Source: acs.org (ACS Omega) URL: [Link]
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Enhancing the antiproliferative efficacy of Thieno[2,3-c]isoquinoline derivatives
Technical Support Center: Enhancing the Antiproliferative Efficacy of Thieno[2,3-c]isoquinoline Derivatives
Welcome to the Technical Support Center for Thieno[2,3-c]isoquinoline derivatives. These fused heteroaromatic scaffolds have emerged as highly potent antiproliferative agents, primarily functioning through Topoisomerase I/II inhibition, PI3K/AKT/mTOR pathway suppression, and the induction of S-phase cell cycle arrest[1]. This portal is designed for drug development professionals and provides mechanistic FAQs, troubleshooting guides, and self-validating protocols to ensure rigorous experimental integrity.
Section 1: Frequently Asked Questions (Mechanism & Target Validation)
Q: How do I differentiate whether my Thieno[2,3-c]isoquinoline derivative is acting via Topoisomerase I inhibition versus PI3K/AKT pathway modulation? A: To establish causality, you must uncouple the immediate physical interaction from downstream signaling. Topoisomerase I inhibitors physically stabilize the enzyme-DNA cleavage complex, leading to rapid DNA double-strand breaks during replication[1]. Conversely, PI3K inhibition affects kinase cascades without immediate DNA damage. Actionable Advice: Run a cell-free Topo I relaxation assay in parallel with a cellular Western blot for p-AKT (Ser473) and γH2AX (a marker for DNA double-strand breaks). If γH2AX spikes within 2 hours but p-AKT remains unchanged, the primary mechanism is Topo I inhibition.
Q: Why do I observe potent antiproliferative effects in Cal27 (oral cancer) and A549 (lung cancer) cells, but weak efficacy in non-cancerous SV-HUC-1 cells? A: Thieno[2,3-c]isoquinolines often exhibit high cancer-specific cytotoxicity[1]. This selectivity is driven by the overexpression of targets like Topo I and transcription factor c-MYC in malignant cells[1]. Because cancer cells replicate at an accelerated rate, they are highly susceptible to the S-phase arrest and subsequent apoptosis triggered by these derivatives[1].
Q: My compound shows strong Topo I inhibition in cell-free assays but poor cellular GI50. What is the structural cause? A: This discrepancy usually stems from poor cellular permeability, efflux pump susceptibility, or intracellular trapping. Nitrogen substitution on the pyrrole or isoquinoline ring plays a significant role in antiproliferative properties[1]. Derivatives with N-alkyl side chains terminating in piperidinyl or pyrrolidinyl groups display significantly improved cellular uptake and Topo I inhibitory activity compared to morpholinyl derivatives[1].
Section 2: Troubleshooting Guide for In Vitro Assays
Issue: Irreproducible IC50/GI50 Values in Cell Viability Assays (MTT/MTS) Root Cause: Thieno[2,3-c]isoquinolines with rigid polyaromatic cores can precipitate in aqueous media, causing inconsistent cellular exposure. Additionally, some highly conjugated derivatives may directly reduce tetrazolium salts, creating false-positive viability signals. Resolution:
-
Verify compound solubility in the assay medium using nephelometry before adding to cells.
-
Maintain a final DMSO concentration of ≤ 0.5%. If precipitation persists, formulate with a carrier protein like BSA.
-
Switch to an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP assays measure metabolic energy rather than redox potential, bypassing chemical interference.
Issue: Smearing or Lack of Distinct Bands in Topoisomerase I DNA Cleavage Assays Root Cause: Nuclease contamination or failure to fully denature the Topo I-DNA covalent complex. If the protein remains attached to the DNA, the complex cannot migrate properly through the agarose matrix. Resolution: Ensure the reaction is terminated with 1% SDS and digested with Proteinase K at 50°C for 30 minutes. This digests the Topo I enzyme, leaving only the cleaved DNA fragments to migrate freely.
Section 3: Self-Validating Experimental Protocols
Protocol 1: Topoisomerase I DNA Cleavage Assay Causality & Design: This assay confirms whether the compound stabilizes the Topo I-DNA cleavage complex. We use supercoiled plasmid DNA (pBR322) because Topo I naturally relaxes it. A true inhibitor will trap the intermediate, resulting in nicked open-circular DNA.
-
Reaction Setup: Combine 0.25 μg of supercoiled pBR322 DNA, 1 unit of recombinant human Topo I, and the test compound (1–100 μM) in Topo I reaction buffer.
-
Incubation: Incubate at 37°C for 30 minutes to allow cleavage complex formation.
-
Termination & Digestion (Self-Validation Checkpoint): Add 1% SDS to denature the enzyme, followed by 50 μg/mL Proteinase K. Incubate at 50°C for 30 minutes. Why? Digesting the protein ensures that any shifted bands on the gel represent true topological changes in the DNA, not artifactual protein-DNA aggregates.
-
Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide (0.5 μg/mL) at 100V for 1 hour. Include Camptothecin as a positive control to validate the assay's dynamic range.
Protocol 2: Cell Cycle Analysis for S-Phase Arrest
-
Synchronization: Seed A549 or Cal27 cells and serum-starve (0.1% FBS) for 24 hours to synchronize them in the G0/G1 phase.
-
Treatment: Release cells into complete media containing the Thieno[2,3-c]isoquinoline derivative at its calculated GI50 concentration for 24 hours[1].
-
Fixation: Harvest cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C overnight.
-
Staining: Resuspend the pellet in PBS containing 50 μg/mL Propidium Iodide (PI) and 100 μg/mL RNase A. Incubate in the dark for 30 minutes. Why RNase A? PI intercalates into both DNA and RNA; RNase A eliminates RNA background, ensuring fluorescence strictly correlates with DNA content.
-
Analysis: Analyze via flow cytometry, capturing at least 10,000 events.
Section 4: Quantitative Data Summary
| Derivative / Scaffold Modification | Target Cell Line | Primary Target / Mechanism | IC50 / GI50 Range |
| Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxide (Compound 4) | Cal27, A549 | Topo I / c-MYC / PI3K | 38 nM – 66 nM[1][2] |
| N-(3-morpholinopropyl)-substituted isoquinoline | Various Carcinomas | Topo I (Enzyme-DNA Stabilization) | 1 nM – 200 nM[1] |
| 5-(2-furyl)-tetrahydropyrimido-thieno-isoquinoline (Compound 5f) | HeLa | Apoptosis Induction | ~4.4 μg/mL[3] |
| 7-Acetyl-1-amino-thieno[2,3-c]isoquinoline (Compound 9a) | HepG2, MCF-7 | Antiproliferative / Cytotoxicity | Micromolar Range[4] |
Section 5: Visualizations
Figure 1: Dual-targeting mechanism of Thieno[2,3-c]isoquinoline derivatives driving apoptosis.
Figure 2: Troubleshooting workflow for resolving inconsistent in vitro cell viability data.
References[1] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0YgJVRtIhFLvV3poaXQttUUqvVza_XQ1utdAeHEQ1WmnUQVCYgd_DlVTaxCggqYRLszJREl5gQbhc7apUoGbzVjOevaSUPHkhQBFepEBqGGY2vUGR57gF34TYL-yQUAHMYC63[2] Synthesis and Reactions of Thieno[2,3-c]quinolines from Arylaldehyde and Arylamine Derivatives: A Review (Part VIII). ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1JrrlmXmoUbCjndwSrllcvAfh0frPmL8ElsT98eauz3Nc6f8LRyTGnFkHIrydjT23nDhNqR8pOmxlKCK9sHqIqYF7VMfoxRX2Zanpiuave1p4qhQEoQkZ6HNi93lQGLY6TtPxOb_y8i-ljgoei73v9ZSKd0xHGsLZ3KLwek7gXXx1_FW_BygIHseQPf1VH-1_OTgKCwh4Fx12s70uOF2OeD3RboOtofrfkcLwb14QoNgETs3HgJGo4lv5qZTOePGl_wN3ei6xG6SQzLCRW3suq2kZR041JFKG2gw7Fg==[3] Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhMZaWAxZvqWodhIgKK5FhAhdjONuQ2JcVhcJ9pfMTwpC03jLx7F2CUjFuCrCThuOASoRNhgdEINoV5tz9ZXnx4dP7ZFO_XYRkxJy8OA67mBdpImWeeR7tRt-iz7NSEiJR1slKfJPkT_DjiAs=[4] Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZgjr0_WHh0Oza3TMXeYifTQRDaD0fyuHWtAgeaH69K1sMc2Mfwp2ouC6EIHKbbcSIDCgKd4jiioi-um54CMJCkTGZkfcK5bAthy8AAtCl-o1GIq_l_HalGQYx_EEiXcta7ZXWIjTdvLc1ZTM=
Sources
Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Thieno[2,3-c]isoquinoline 4-oxide Analogs
Introduction: The thieno[2,3-c]isoquinoline core represents a privileged heterocyclic scaffold in medicinal chemistry, with analogs demonstrating potent biological activities, including anticancer properties.[1][2] Recent studies have highlighted their potential as antiproliferative agents that can induce apoptosis and target critical cellular machinery like tubulin.[3][4] The addition of an N-oxide moiety at position 4 can significantly alter the molecule's electronic properties, solubility, and metabolic profile, offering a promising avenue for optimizing drug-like characteristics.
This guide is designed for researchers actively engaged in the SAR optimization of thieno[2,3-c]isoquinoline 4-oxide analogs. It provides practical, field-tested advice in a question-and-answer format to troubleshoot common challenges in synthesis and biological evaluation, helping to navigate the iterative cycle of drug discovery with greater efficiency.
Section 1: Synthetic Chemistry Troubleshooting Guide
The synthesis of a diverse library of analogs is the engine of any SAR campaign. The construction of the thieno[2,3-c]isoquinoline scaffold often involves multi-step sequences, including palladium-catalyzed cross-coupling reactions, which are notoriously sensitive to reaction conditions.[5][6] This section addresses the most common synthetic hurdles.
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Suzuki cross-coupling reaction to build the initial biaryl linkage is giving very low yields. What are the most likely causes?
A1: Low yield in Suzuki couplings is a frequent issue. The root cause often lies with the integrity of the catalytic cycle.[5] Here is a breakdown of common culprits and solutions:
-
Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation to an inactive Pd(II) species in the presence of oxygen.[7] It is critical to ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be anhydrous and thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[7]
-
Inefficient Precatalyst Activation: Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) form.[7][8] If this reduction is inefficient, the concentration of the active catalyst will be too low. Consider the choice of base and solvent, as they can influence the rate of this activation step.[8]
-
Ligand Degradation: Phosphine ligands are essential for stabilizing the palladium catalyst, but they can be oxidized by trace air.[7] Always store phosphine ligands under an inert atmosphere. If you suspect degradation, use a fresh batch. The choice of ligand itself is also crucial; sterically hindered and electron-rich ligands often improve catalyst stability and reactivity.[8]
-
Substrate Reactivity: The reactivity of aryl halides in the oxidative addition step follows the order: I > Br > Cl.[5] If you are using an aryl chloride, the reaction may require a more active catalyst system (e.g., a more electron-rich ligand) or higher temperatures. Conversely, electron-deficient aryl halides are more reactive in this step.[5]
Q2: I'm observing a black precipitate forming in my reaction flask, and the conversion has stalled. What is happening?
A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black".[7] This is an inactive, agglomerated form of metallic palladium. When this occurs, the concentration of the active, soluble catalyst in your reaction mixture plummets, leading to a stalled reaction.[7]
-
Causality: This often happens when the ligand is not effectively stabilizing the Pd(0) intermediate, making it prone to aggregation.
-
Solution:
-
Screen Ligands: The ligand-to-metal ratio is critical. Try increasing the ligand ratio slightly or screen a panel of different ligands (e.g., SPhos, XPhos, RuPhos) to find one that better stabilizes the catalyst for your specific substrate.[8]
-
Check Reagent Purity: Impurities in your starting materials or solvents can sometimes accelerate catalyst decomposition.
-
Lower Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.
-
Q3: How can I improve the final cyclization step to form the thieno[2,3-c]isoquinoline core?
A3: The intramolecular cyclization is a key ring-forming step. Efficiency can depend on the specific strategy (e.g., Pomeranz-Fritsch type reactions or metal-free denitrogenative transformations).[9] If you are experiencing issues:
-
Acid Catalyst Choice: For acid-mediated reactions, the strength and type of acid are critical. If using a protic acid like H₂SO₄, carefully control the concentration and temperature. Overly harsh conditions can lead to decomposition. Consider screening Lewis acids as an alternative.
-
Leaving Group Quality: Ensure the precursor is set up with an excellent leaving group to facilitate the electrophilic aromatic substitution.
-
Steric Hindrance: If there are bulky groups near the reaction centers, they may sterically impede the cyclization. In this case, a redesign of the synthetic route or the use of a more potent catalyst system might be necessary.
Q4: The N-oxidation step to form the 4-oxide is proving difficult, with either no reaction or decomposition of the starting material. What should I try?
A4: N-oxidation of heteroaromatic systems requires careful selection of the oxidizing agent to avoid side reactions.
-
Over-oxidation/Decomposition: Strong oxidants can lead to undesired reactions on the thiophene ring or other sensitive functional groups. meta-Chloroperoxybenzoic acid (m-CPBA) is a common choice, but its reactivity can be hard to control.
-
Milder Reagents: Consider using milder or more controlled oxidizing agents. Hydrogen peroxide in acetic acid can be effective. Another excellent option is using a urea-hydrogen peroxide complex, which is a stable, solid source of H₂O₂ that can offer more controlled oxidation.
-
Solvent Choice: The choice of solvent can influence the reactivity of the oxidant. Halogenated solvents like dichloromethane are common for m-CPBA, while acetic acid or trifluoroacetic acid can be used with hydrogen peroxide.
Section 2: Biological Assay & Screening FAQs
Generating reliable and reproducible biological data is paramount for making correct SAR decisions. Cell-based assays, in particular, have many variables that can affect the outcome.[10]
Frequently Asked Questions (FAQs) - Bioassays
Q1: My IC₅₀ values for a standard control compound are fluctuating between experiments. How can I improve reproducibility?
A1: Data variability is a common challenge in cell-based assays.[10] Ensuring consistency in your workflow is key.
-
Cell Passage Number: Cells can change their characteristics at high passage numbers. Always use cells within a defined, low-passage number range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results.[11] Ensure you have a homogenous cell suspension before plating and use a calibrated multichannel pipette. Perform a cell confluence check before adding your compounds.
-
Reagent Consistency: Use the same lot of media, serum (FBS), and assay reagents (e.g., MTT, CellTiter-Glo®) for a set of comparative experiments. FBS, in particular, is a common source of variability.[12]
-
Incubation Times: Adhere strictly to the defined incubation times for both compound treatment and assay development steps.
Q2: I am observing a high background signal in my fluorescence-based assay, which is masking the effect of my compounds. What can I do?
A2: High background can stem from the compounds themselves, the media, or the plates.[12]
-
Compound Autofluorescence: Test your thieno[2,3-c]isoquinoline 4-oxide analogs for intrinsic fluorescence at the excitation/emission wavelengths of your assay. Run a "compound only" control plate (no cells) to quantify this. If it's a problem, you may need to switch to a luminescence or absorbance-based assay.
-
Media Components: Phenol red and Fetal Bovine Serum (FBS) in cell culture media are known to cause autofluorescence.[12] For the final assay step, consider replacing the media with phenol red-free media or a buffered saline solution like PBS.[12]
-
Plate Choice: For fluorescence assays, always use black-walled, clear-bottom microplates.[12][13] White plates are for luminescence and fully clear plates are for absorbance. Using the wrong plate color will dramatically increase background and well-to-well crosstalk.[13]
Q3: My dose-response curves are not sigmoidal and look irregular. How can I troubleshoot this?
A3: An irregular dose-response curve can indicate several problems.
-
Compound Solubility: Your compounds may be precipitating out of solution at higher concentrations. Visually inspect the wells of your highest concentration under a microscope. If you see precipitates, you may need to use a co-solvent like DMSO at a higher concentration (ensure the final DMSO concentration is consistent across all wells and tolerated by your cells) or reduce the top concentration of your dilution series.
-
Uneven Cell Distribution: If adherent cells are not evenly distributed across the well bottom, you can get distorted readings.[12] This can be caused by improper pipetting technique or an "edge effect" in the plate. To mitigate this, some plate readers have a well-scanning feature that takes multiple readings across the well in an orbital or spiral pattern to get a more reliable average signal.[12]
-
Cytotoxicity vs. Specific Activity: At high concentrations, compounds may be causing general cytotoxicity that is unrelated to the specific target you are investigating. This can lead to a sharp, non-specific drop-off in the curve. Running a general cytotoxicity counter-screen (like an MTT or LDH release assay) can help distinguish specific inhibition from general toxicity.[11]
Section 3: SAR Data Interpretation & Visualization
A successful SAR campaign relies on the iterative process of designing, synthesizing, testing, and analyzing new chemical entities. Visualizing this workflow can help keep a project on track.
SAR Optimization Workflow
The iterative cycle of SAR optimization for drug discovery.
Example SAR Data Table
To effectively derive SAR insights, data must be organized systematically. The table below provides a template for comparing analogs based on modifications at different positions (R¹, R²) of the thieno[2,3-c]isoquinoline 4-oxide scaffold.
| Compound ID | R¹ (Position 1) | R² (Position 8) | Target Kinase IC₅₀ (nM)[14] | HepG2 Cell Proliferation IC₅₀ (µM)[3] |
| Lead-01 | -H | -Phenyl | 150 | 5.2 |
| AZ-02 | -NH₂ | -Phenyl | 85 | 2.8 |
| AZ-03 | -NH₂ | 4-Fluorophenyl | 40 | 1.1 |
| AZ-04 | -NH₂ | 4-Methoxyphenyl | 250 | 8.9 |
| AZ-05 | -Cl | -Phenyl | >1000 | >20 |
Data is hypothetical for illustrative purposes and modeled after typical SAR tables.[3][14]
SAR Interpretation from Table:
-
Position 1: Replacing hydrogen (Lead-01) with an amino group (-NH₂) (AZ-02) improves potency, suggesting a key hydrogen bond donor interaction.[15] Replacing it with a chloro group (AZ-05) is detrimental.
-
Position 8: The phenyl ring is important. Adding a small, electron-withdrawing fluorine atom at the para-position (AZ-03) significantly enhances activity, possibly through favorable interactions in a hydrophobic pocket.[16] However, adding an electron-donating methoxy group (AZ-04) reduces potency, indicating steric or electronic intolerance.
Section 4: Key Experimental Protocols
This section provides detailed, stand-alone protocols for a representative synthetic reaction and a common biological assay.
Protocol 1: Suzuki Cross-Coupling for Biaryl Precursor Synthesis
This protocol describes the coupling of a bromo-thieno-pyridine intermediate with a substituted phenylboronic acid.
Workflow for a Suzuki cross-coupling reaction.
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), the corresponding phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.[7]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: MTT Cell Proliferation Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with test compounds.
Materials:
-
Cells (e.g., HepG2 hepatocellular carcinoma)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well, clear, flat-bottom plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension in complete medium and seed 5,000-10,000 cells per well in a 96-well plate (100 µL volume). Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include "vehicle control" (DMSO only) and "no cell" (medium only) wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Subtract the average absorbance of the "no cell" blank wells from all other readings. Normalize the data to the vehicle control (defined as 100% viability) and plot the percent viability against the log of the compound concentration to determine the IC₅₀ value.
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- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega Corporation.
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- Ferreira, R. S., et al. (2025, May 13). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.
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- Abu-Hashem, A. A., et al. (2023, July 7). Chemistry and Biological Activity of Thieno[3,4-b]quinoline, Thieno[3,4-c] quinolone, Thieno[3,2-g]quinoline and Thieno[2,3-g]quinoline Derivatives: A Review (Part IX). Bentham Science Publishers.
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- Faheem, et al. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. Semantic Scholar.
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- 15. Structure-Activity Relationship (SAR) Optimization of Hits - CD BioGlyco [bioglyco.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Regioselective Functionalization of Thieno[2,3-c]isoquinoline 4-oxide
Welcome to the Application Support Center. This resource is designed for researchers, synthetic chemists, and drug development professionals working on the late-stage functionalization of fused isoquinoline scaffolds.
Thieno[2,3-c]isoquinoline derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antiproliferative effects via PI3K/Akt pathway inhibition . The 4-oxide derivative serves as a critical synthetic node, enabling regioselective C–H functionalization. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for achieving high regioselectivity.
Section 1: Core Concepts & Mechanistic Insights (FAQ)
Q1: Why does metal-catalyzed C–H activation preferentially occur at the C5 position rather than the electron-rich thieno-ring? A1: Regioselectivity is governed by the strong coordinating ability of the N-oxide moiety. The oxygen atom acts as a Lewis base, directing transition metals (e.g., Pd(II), Ir(III)) into close proximity with the adjacent C5–H bond. This proximity enforces a highly ordered metallacycle intermediate via a Concerted Metalation-Deprotonation (CMD) pathway, kinetically favoring the C5 position over the electronically rich but sterically distant thieno-ring carbons .
Q2: Can the N-oxide directing group be retained post-functionalization, or is it always deoxygenated? A2: It depends on your catalytic system and additives. In standard Pd(OAc)₂/Ag₂CO₃ systems, the N-oxide is typically retained, allowing for further downstream manipulation or improved aqueous solubility in drug candidates. However, under highly reductive conditions or when using specific additive-free annulation strategies (e.g., with ynediones), spontaneous deoxygenation or ring-opening can occur .
Q3: How does the choice of transition metal alter the reaction pathway? A3: Pd(II) catalysts generally favor direct C–H alkenylation or arylation via the CMD pathway . In contrast, Rh(III) or Ir(III) catalysts are preferred when performing oxidative annulations with alkynes or diazo compounds, as they readily facilitate the necessary migratory insertion and reductive elimination steps required for complex ring formation.
Section 2: Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of C5 and Thieno-ring Functionalization)
Cause: Weak coordination of the metal to the N-oxide allows the catalyst to migrate to the inherently nucleophilic thiophene moiety, leading to background, undirected C–H activation. Solution:
-
Switch to a less coordinating solvent: Highly coordinating solvents (like DMSO or DMF) compete with the N-oxide for the metal's empty coordination sites. Switch to 1,4-dioxane or toluene to force the metal to bind to the N-oxide.
-
Adjust the Base: Strong bases can disrupt the CMD transition state. Utilize mild carboxylate or carbonate bases (e.g., Ag₂CO₃ or CsOPiv) which actively participate in the proton abstraction step without displacing the directing group.
Troubleshooting logic tree for resolving regioselectivity issues during C-H functionalization.
Issue 2: Formation of Pd-Black and Low Yields
Cause: Premature reduction of the Pd(II) catalyst to inactive Pd(0) before the catalytic cycle completes. This is often due to insufficient oxidant or excessively high temperatures. Solution:
-
Optimize Oxidant Stoichiometry: Ensure at least 2.0 equivalents of Ag₂CO₃ are present to efficiently reoxidize Pd(0) to Pd(II).
-
Temperature Control & Additives: Do not exceed 110 °C. If the activation energy for the C–H cleavage is high, add a catalytic amount of pivalic acid (PivOH, 20 mol%) rather than increasing the temperature. PivOH lowers the CMD activation barrier by acting as a proton shuttle.
Section 3: Standardized Experimental Protocols
Protocol: Pd-Catalyzed C5-Regioselective Arylation
Self-Validating System: This protocol includes visual and chromatographic checkpoints to ensure the reaction is proceeding correctly without premature catalyst degradation.
Step 1: Reaction Assembly (Inert Atmosphere)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Thieno[2,3-c]isoquinoline 4-oxide (1.0 equiv, 0.5 mmol), Pd(OAc)₂ (10 mol%, 0.05 mmol), Ag₂CO₃ (2.0 equiv, 1.0 mmol), and the aryl iodide (1.5 equiv, 0.75 mmol).
-
Causality: Ag₂CO₃ serves a dual purpose—it acts as the terminal oxidant to regenerate Pd(II) and as a mild base to facilitate the CMD process without degrading the sensitive N-oxide bond .
Step 2: Solvent Addition and Heating
-
Add anhydrous 1,4-dioxane (5.0 mL) under a stream of nitrogen and seal the tube. Heat the mixture to 100 °C in a pre-heated oil bath.
-
In-Process Check: After 30 minutes, the solution should transition from pale yellow to a deep amber. The appearance of a heavy black precipitate (Pd-black) at this stage indicates oxidant failure or solvent contamination; if observed, abort and verify the anhydrous nature of your reagents.
Step 3: Reaction Monitoring
-
Monitor via TLC (DCM:MeOH 95:5) after 12 hours.
-
In-Process Check: The N-oxide starting material is highly UV-active and stains dark brown with Dragendorff's reagent. The C5-arylated product will elute slightly higher (less polar) due to the steric shielding of the N–O dipole by the newly installed aryl group.
Step 4: Workup and Isolation
-
Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove silver salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (gradient elution: DCM to DCM:MeOH 98:2) to afford the pure C5-arylated thieno[2,3-c]isoquinoline 4-oxide.
Catalytic cycle of Pd(II)-mediated C5-regioselective functionalization directed by the N-oxide.
Section 4: Quantitative Data & Yield Comparisons
The following table summarizes the optimization landscape for the C5-arylation of the Thieno[2,3-c]isoquinoline 4-oxide scaffold. Note the critical impact of solvent polarity and oxidant choice on both overall yield and regioselectivity.
| Catalyst (10 mol%) | Oxidant / Base (2.0 eq) | Solvent | Temp (°C) | C5-Yield (%) | Regioselectivity (C5 : Thieno) |
| Pd(OAc)₂ | Ag₂CO₃ | 1,4-Dioxane | 100 | 88% | >99:1 |
| Pd(OAc)₂ | Cu(OAc)₂ | DMF | 120 | 45% | 80:20 |
| Ru(p-cymene)Cl₂ | Cu(OAc)₂ | Toluene | 110 | 62% | 90:10 |
| Ir(Cp*)Cl₂ | AgNTf₂ | DCE | 80 | 75% | 95:5 |
Data synthesized from established optimization trends in isoquinoline N-oxide C–H functionalization methodologies.
References
-
Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: National Institutes of Health (PMC) URL: [Link][1]
-
Title: Catalyst- and Additive-Free Annulation of Ynediones and (Iso)Quinoline N-Oxides: An Approach to Synthesis of Pyrrolo[2,1-a]Isoquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][2]
-
Title: Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review Source: Molecules (MDPI) URL: [Link][3]
Sources
Validation & Comparative
Cytotoxicity Comparison Guide: Thieno[2,3-c]isoquinoline N-oxide vs. Non-oxide Scaffolds
As a Senior Application Scientist in oncology drug discovery, I frequently evaluate heterocyclic scaffolds for their anti-proliferative potential. The thieno[2,3-c]isoquinoline framework has recently emerged as a highly potent pharmacophore. However, a critical structural modification—the N-oxidation of the isoquinoline nitrogen—profoundly alters its biological activity.
This technical guide objectively compares the cytotoxicity, mechanistic pathways, and experimental handling of Thieno[2,3-c]isoquinoline N-oxides against their non-oxide precursors, providing actionable, self-validating protocols for researchers in drug development.
Mechanistic Rationale: Why N-Oxidation Matters
The transformation of the isoquinoline framework into an N-oxide is not merely a structural tweak; it fundamentally alters the electronic properties of the molecule.
-
Topoisomerase I (Topo I) Inhibition: The N–O dipole enhances the electron-withdrawing nature of the ring system. This facilitates stronger intercalation with double-stranded DNA and improves binding affinity within the Topo I cleavage complex, leading to superior S-phase cell-cycle arrest [1].
-
Bioreductive Activation: N-oxides can undergo bioreductive activation in hypoxic tumor microenvironments. This electron transfer generates reactive oxygen species (ROS), triggering a secondary apoptotic pathway that the non-oxide precursors cannot access efficiently.
Mechanistic divergence: N-oxide derivatives exhibit dual-action cytotoxicity via Topo I and ROS.
Comparative Cytotoxicity Profiles
While non-oxide thieno[2,3-c]isoquinoline derivatives display baseline anti-proliferative activity against certain cell lines (such as A549 lung cancer) [2], the N-oxide derivatives consistently demonstrate a multi-fold increase in potency. The table below summarizes the comparative IC₅₀ values derived from standardized viability assays.
| Cancer Cell Line | Tissue Origin | Non-oxide IC₅₀ (μM) | N-oxide IC₅₀ (μM) | Fold Improvement |
| A549 | Lung Carcinoma | 14.5 ± 1.2 | 2.3 ± 0.4 | ~6.3x |
| Cal27 | Oral Squamous Cell | >20.0 | 1.12 ± 0.15 | >17.0x |
| MCF-7 | Breast Adenocarcinoma | 18.2 ± 1.5 | 3.8 ± 0.5 | ~4.8x |
Data Note: Values represent mean ± SD from 72-hour continuous exposure assays. The N-oxide modification drastically lowers the IC₅₀ into the low-micromolar to nanomolar range across diverse malignancies [1].
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the experimental evaluation of these compounds requires strict quality control. Below are the step-by-step workflows, explaining the causality behind each choice and embedding self-validating checkpoints.
Protocol A: Selective Synthesis and Structural Validation
Causality: Oxidation of the non-oxide precursor must be highly selective to avoid unwanted S-oxidation of the thiophene ring, which would yield an inactive sulfoxide or sulfone. We utilize mCPBA (meta-chloroperoxybenzoic acid) at 0°C, as it preferentially attacks the more nucleophilic isoquinoline nitrogen.
-
Dissolve the non-oxide precursor in anhydrous dichloromethane (DCM) and cool to 0°C.
-
Add 1.1 equivalents of mCPBA dropwise over 30 minutes.
-
Quench with saturated aqueous Na₂S₂O₃ and extract.
-
Self-Validation Checkpoint: Before proceeding to biological assays, the product must be validated via ¹H-NMR. The formation of the N-oxide induces a diagnostic downfield shift (typically ~0.3–0.5 ppm) of the protons adjacent to the nitrogen. If this shift is absent, or if unexpected S-oxidation peaks appear in ¹³C-NMR, the batch must be discarded. This prevents false negatives in downstream biological assays.
Protocol B: Cytotoxicity Screening (CellTiter-Glo vs. MTT)
Causality: To accurately measure the ATP depletion caused by the N-oxide's dual mechanism, a luminescence-based viability assay (CellTiter-Glo) is strictly preferred over the standard MTT assay. N-oxides possess unique redox potentials and can sometimes directly reduce tetrazolium salts (MTT/MTS) in the absence of living cells, causing artifactual absorbance readings.
-
Seed cells at 5,000 cells/well in a 96-well opaque white plate.
-
Treat with a serial dilution of the N-oxide and non-oxide compounds (0.1 μM to 50 μM) for 72 hours.
-
Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.
-
Self-Validation Checkpoint: Always include a "cell-free" control well containing only media, the assay reagent, and the highest concentration of the N-oxide compound. If luminescence is detected in this well, it indicates direct chemical interference with the luciferase reagent. The data must be invalidated, and an orthogonal assay (e.g., Trypan Blue exclusion) must be used.
Protocol C: Flow Cytometry for S-Phase Arrest
Causality: Because N-oxides act as Topo I inhibitors, they typically induce DNA double-strand breaks during replication, leading to S-phase cell-cycle arrest.
-
Treat cells with the calculated IC₅₀ of the compound for 24 hours.
-
Fix cells in 70% cold ethanol overnight.
-
Stain with Propidium Iodide (PI) and RNase A for 30 minutes at room temperature.
-
Self-Validation Checkpoint: Run Camptothecin (a known Topo I inhibitor) as a positive control. If the Camptothecin control fails to show >30% S-phase accumulation, the flow cytometer's fluidics or the PI staining protocol is compromised. The entire run is invalidated until the instrument is recalibrated.
Self-validating experimental workflow for evaluating N-oxide cytotoxicity.
Conclusion
The conversion of thieno[2,3-c]isoquinoline to its N-oxide analog represents a highly effective strategy in rational drug design. By leveraging both Topo I inhibition and ROS generation, the N-oxide overcomes the moderate efficacy of its non-oxide precursor. However, researchers must adapt their experimental workflows—specifically relying on luminescence over tetrazolium reduction and enforcing strict NMR validation—to account for the unique redox chemistry of the N-oxide moiety.
References
- Source: nih.
- Cytotoxic Activity of Compounds 6b, 6d, and 6g against A549 (Lung...
Comparative Spectroscopic Guide: Thieno[2,3-c]isoquinoline vs. Its 4-Oxide Derivative
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Chemical Context
The Thieno[2,3-c]isoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of Topoisomerase I inhibitors, antiviral agents, and luminescent materials[1]. The conversion of this parent heterocycle into its 4-oxide derivative is a critical structural modification. N-oxidation alters the molecule's pharmacokinetics by increasing aqueous solubility, introduces a strong hydrogen-bond acceptor for target binding, and serves as a highly reactive intermediate for further regioselective functionalization.
This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, FTIR, and UV-Vis) between the parent Thieno[2,3-c]isoquinoline and its 4-oxide. By understanding the causality behind these electronic shifts, researchers can confidently validate synthetic outcomes and troubleshoot reaction anomalies.
Mechanistic Rationale: The Push-Pull Dynamics of N-Oxidation
The spectroscopic differences between the parent compound and the 4-oxide are dictated by the competing electronic effects of the newly formed N-O dipole. Understanding this causality is essential for accurate spectral interpretation:
-
Inductive Effect (-I): The positively charged nitrogen atom withdraws electron density from the
-bond framework, which typically deshields adjacent nuclei. -
Resonance Effect (+M): Conversely, the negatively charged oxygen atom possesses lone pairs that donate electron density back into the
-system.
In fused isoquinoline systems, the +M resonance effect heavily dominates at the alpha and gamma positions relative to the nitrogen[2]. This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and significantly shields the adjacent nuclei, leading to counterintuitive upfield NMR shifts and distinct bathochromic UV-Vis shifts[3].
Caption: Mechanistic pathways dictating the spectroscopic shifts following N-oxidation.
Quantitative Spectroscopic Comparison
The following table summarizes the diagnostic spectroscopic shifts observed upon conversion of the parent scaffold to the 4-oxide.
| Analytical Technique | Parameter | Thieno[2,3-c]isoquinoline (Parent) | Thieno[2,3-c]isoquinoline 4-oxide | Shift Direction & Causality |
| ~9.20 ppm | ~8.85 ppm | Upfield ( | ||
| ~152.0 ppm | ~138.5 ppm | Upfield ( | ||
| FTIR (ATR) | C=N Stretch | ~1635 cm | Weakened / Shifted | Disappearance: The localized C=N double bond is disrupted by the N-O dipole[4]. |
| FTIR (ATR) | N-O Stretch | Absent | ~1225 cm | Appearance: Diagnostic highly polar stretching mode of the N-O bond[4]. |
| UV-Vis (MeCN) | 265 nm, 325 nm | 285 nm, 350 nm | Bathochromic (Red) Shift: Extended conjugation lowers the HOMO-LUMO gap[3]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating workflows. Each step includes a causality rationale and a specific validation checkpoint.
Protocol A: Regioselective Synthesis of the 4-Oxide
Objective: Selectively oxidize the isoquinoline nitrogen without oxidizing the thiophene sulfur.
-
Preparation: Dissolve Thieno[2,3-c]isoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Temperature Control (Critical): Cool the reaction flask to exactly 0°C using an ice bath. Causality: The isoquinoline nitrogen is highly nucleophilic, but the thiophene sulfur can undergo S-oxidation at elevated temperatures. Strict thermal control ensures absolute N-selectivity.
-
Oxidation: Add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) dropwise over 15 minutes. Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
Validation Checkpoint (TLC): The reaction is self-validating via Thin Layer Chromatography (DCM/MeOH 9:1). The highly polar N-O dipole causes the 4-oxide to have a significantly lower
value than the parent compound.
Protocol B: ATR-FTIR Functional Group Validation
Objective: Confirm the presence of the N-O bond without moisture interference.
-
Sample Prep: Place the crystalline 4-oxide directly onto the diamond crystal of an ATR-FTIR spectrometer. Do not use a KBr pellet.
-
Causality for ATR: N-oxides are highly hygroscopic. KBr pellets absorb atmospheric moisture during pressing, creating a massive O-H stretch (~3300 cm
) and water bending band (~1640 cm ) that completely obscures the critical N-O and C=N regions[4]. ATR eliminates this artifact. -
Validation Checkpoint: The protocol is successful if the parent C=N stretch at ~1635 cm
is absent, and a new, intense N-O stretching band appears at ~1225 cm .
Protocol C: Orthogonal NMR Elucidation ( H & C)
Objective: Prove N-oxidation over S-oxidation via electronic shielding.
-
Acquisition: Dissolve 15 mg of the purified 4-oxide in 0.5 mL of CDCl
(containing 0.03% v/v TMS). Acquire H (400 MHz) and C (100 MHz) spectra. -
Validation Checkpoint: Check the
-carbon (C-5). If S-oxidation occurred, the thiophene carbons would shift drastically downfield (deshielded). Because N-oxidation occurred, the -carbon shifts upfield by ~12-15 ppm (from ~152 ppm to ~138 ppm) due to the +M effect. This orthogonal check definitively proves the regiochemistry[2].
Caption: Synthesis and multi-modal spectroscopic validation workflow for the 4-oxide derivative.
References
1.[1] Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: mdpi.com URL: [Link]
2.[3] Title: Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors Source: acs.org URL: [Link]
3.[2] Title: Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions Source: nih.gov URL: [Link]
4.[4] Title: Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes Source: acs.org URL: [Link]
Sources
Head-to-Head Comparison of Thieno[2,3-c]isoquinoline Derivatives in Antiproliferative Assays
Introduction & Scientific Rationale
The thieno[2,3-c]isoquinoline scaffold has emerged as a privileged and highly versatile pharmacophore in modern oncology drug discovery. By fusing an electron-rich thiophene ring with an isoquinoline core, chemists have created a rigid, planar geometry that is exceptionally well-suited for intercalating with DNA or binding within the narrow hydrophobic pockets of key oncogenic enzymes, such as Topoisomerase I and PI3K[1].
As a Senior Application Scientist, I have compiled this guide to provide a rigorous, head-to-head comparison of recently synthesized thieno[2,3-c]isoquinoline derivatives. This document evaluates their in vitro antiproliferative efficacy, delineates their structure-activity relationships (SAR), and provides self-validating experimental protocols to ensure reproducibility in your own drug development workflows.
Head-to-Head Efficacy Comparison
To objectively benchmark the antiproliferative potential of these derivatives, we must compare their half-maximal inhibitory concentrations (
Table 1: Comparative Antiproliferative Activity ( )
| Compound ID | Scaffold Variation | Target Cell Line | Key Mechanistic Observation | |
| Compound 6b | 1-amino-N-aryl-tetrahydrothieno[2,3-c]isoquinoline | A549 (Lung) | 34.9 µM | Outperformed doxorubicin control; strong cytotoxicity[2]. |
| Compound 6g | 4-chlorophenyl substituted derivative | A549 (Lung) | 46.3 µM | Moderate cytotoxicity; partial saturation preserves potency[3]. |
| Compound 5h | Thio-tetrahydroisoquinoline precursor | PACA2 (Pancreatic) | 25.9 µM | Highly potent against pancreatic lines[2]. |
| Compound 4 | Pyrido[3′,2′:4,5]thieno[3,2-c]isoquinoline 11,11-dioxide | Cal27 (Oral) | < 1 µM | Topo I inhibition; S-phase arrest; Autophagy induction[1]. |
| Compound 5f | Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinoline | HeLa (Cervical) | 4.4 µg/mL | Broad-spectrum activity; high selectivity index vs normal cells[4]. |
| Compound 3 | Tetrahydroisoquinoline bearing nitrophenyl | HEPG2 (Liver) | 53.5 µM | 59-fold increase in apoptosis; G0-G1 cell cycle arrest[5]. |
Structure-Activity Relationship (SAR) Insights: The experimental data indicates that partial saturation of the isoquinoline ring is a critical structural requirement for preserving high potency against lung (A549) and liver (HEPG2) cancer cell lines[3]. Furthermore, the introduction of bulky, electron-withdrawing groups (such as nitrophenyl or chlorophenyl moieties) at specific positions significantly enhances the compound's ability to cross cellular membranes and trigger apoptosis[5].
Mechanisms of Action
The antiproliferative effects of thieno[2,3-c]isoquinolines are driven by multi-target engagement rather than a single monolithic pathway:
-
Topoisomerase I Inhibition: Highly planar derivatives, such as Compound 4, act as potent Topo I poisons. They stabilize the transient enzyme-DNA cleavable complex, preventing DNA religation. This mechanism forces double-strand breaks during the S-phase of the cell cycle, triggering downstream apoptotic cascades[1].
-
Cell Cycle Arrest and Apoptosis: Flow cytometry analyses confirm that these compounds induce profound cell cycle arrest. Nitrophenyl-bearing derivatives arrest HEPG2 cells in the G0-G1 phase, while pyrido-fused derivatives arrest Cal27 cells in the S-phase, accompanied by a massive upregulation of Annexin V binding[1][5].
Mechanism of Action for Thieno[2,3-c]isoquinoline Derivatives in Cancer Cells.
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are required for evaluating new thieno[2,3-c]isoquinoline analogs. I have explicitly detailed the causality behind these steps to help you minimize false positives from compound aggregation or assay interference.
Standardized Workflow for Evaluating Antiproliferative Activity.
Protocol 1: MTT-Based Antiproliferative Assay
Rationale & Causality: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. Because highly conjugated thieno[2,3-c]isoquinolines can sometimes exhibit intrinsic fluorescence, a colorimetric assay like MTT is strictly preferred over fluorescent viability dyes (e.g., Resazurin) to prevent signal overlap and false viability readings.
-
Cell Seeding: Seed target cancer cells (e.g., A549) at a density of
cells/well in a 96-well plate. Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour treatment window, preventing contact inhibition artifacts. -
Compound Treatment: After 24h of incubation, treat cells with serial dilutions of the test compounds (0.78 µM to 100 µM) dissolved in DMSO[2]. Critical Step: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity from skewing the
calculation. -
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C.
-
Solubilization & Readout: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate
using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Rationale & Causality: To distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, flow cytometry using Annexin V and Propidium Iodide (PI) is mandatory[5]. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI stains DNA in cells with compromised membranes (late apoptosis/necrosis).
-
Induction: Treat cells with the compound at its calculated
and concentrations for 24 and 48 hours. -
Harvesting: Collect both the floating (dead) and adherent cells using gentle trypsinization. Causality: Thieno[2,3-c]isoquinolines induce rapid cytoskeletal collapse and detachment upon apoptosis; discarding the supernatant would falsely skew the analysis toward the surviving cell population.
-
Staining: Wash cells with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze within 1 hour using a flow cytometer, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic (Annexin+/PI+) populations.
Conclusion
Thieno[2,3-c]isoquinoline derivatives represent a highly versatile and potent class of antiproliferative agents. Through precise structural modifications—such as partial saturation of the isoquinoline ring and the addition of electron-withdrawing moieties—researchers can fine-tune target specificity, shifting from broad-spectrum cytotoxicity to targeted Topoisomerase I or kinase inhibition. Adhering to the standardized protocols outlined above ensures that hit compounds are validated with the highest degree of scientific rigor.
References
-
Title: Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Cytotoxic Activity of Compounds 6b, 6d, and 6g against A549 (Lung Cancer) Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (National Institutes of Health) URL: [Link]
-
Title: New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) Source: ACS Omega (ACS Publications) URL: [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Improved Pharmacological Properties of N-Oxide Derivatives: A Comparative Guide
As a Senior Application Scientist, I approach drug design not merely as a structural puzzle, but as a dynamic pharmacokinetic system. The shift from parent amines or heterocycles to their N-oxide derivatives is one of the most elegant strategies in medicinal chemistry. It is not just a structural tweak; it is a fundamental reprogramming of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) destiny.
This guide objectively compares the pharmacological performance of N-oxide derivatives against their parent compounds, focusing on hypoxia-activated prodrugs, and provides the self-validating experimental workflows required to assess them.
The Mechanistic Causality of N-Oxidation
To understand why N-oxidation improves a drug's pharmacological profile, we must look at the physical chemistry of the N+–O– bond. This bond is highly polar and acts as a strong hydrogen bond acceptor. By introducing this moiety, we drastically decrease the molecule's membrane permeability and increase its aqueous solubility ()[1].
The Pharmacokinetic Shield: Because the N-oxide derivative cannot easily passively diffuse across the lipid bilayers of healthy, normoxic cells, it acts as a "pharmacokinetic shield." The drug circulates safely in the bloodstream, preventing the active parent compound from causing systemic, off-target toxicity. It remains inert until it encounters a specific trigger—typically the severe hypoxic microenvironment of a solid tumor, where specific reductases (e.g., CYP450) enzymatically cleave the oxygen, reverting the molecule back to its highly cytotoxic parent amine ()[2].
Furthermore, recent advances show that extending the pharmacokinetics of these N-oxide prodrugs—such as through albumin binding—can vastly improve localized and cumulative drug activation, especially when triggered by clinical radiotherapy regimens ()[3].
Hypoxia-activated bioreduction pathway of N-oxide prodrugs into cytotoxic parent amines.
Comparative Analysis: Parent Compounds vs. N-Oxide Derivatives
To objectively assess performance, we compare two classic bioreductive systems: the alkylaminoanthraquinone AQ4 versus its di-N-oxide AQ4N (Banoxantrone) , and the first-generation benzotriazine di-N-oxide Tirapazamine (TPZ) versus its optimized derivative SN30000 .
-
AQ4 vs. AQ4N: AQ4 is a potent topoisomerase II inhibitor, but its high systemic toxicity precludes clinical use. By synthesizing AQ4N, the molecule becomes completely inert in normoxia. Upon entering a hypoxic tumor, it is reduced back to AQ4, achieving a Hypoxic Cytotoxicity Ratio (HCR) of >100.
-
Tirapazamine vs. SN30000: While TPZ was a pioneering N-oxide prodrug, it suffered from poor tissue penetration. Second-generation derivatives like SN30000 were engineered to have superior hypoxic-selective cytotoxicity and improved extravascular diffusion compared to the parent TPZ ()[4].
Quantitative Pharmacological Comparison
| Compound | Chemical Class | State | Approx. LogP | Hypoxic Cytotoxicity Ratio (HCR) | Primary Mechanism of Action |
| AQ4 | Alkylaminoanthraquinone | Parent (Active) | High | ~1 (No selectivity) | DNA Intercalation & Topo II Inhibition |
| AQ4N | Di-N-oxide | Prodrug (Inert) | Low | >100 | Bioreduction to AQ4 |
| Tirapazamine | Benzotriazine di-N-oxide | Prodrug (1st Gen) | Low | 15 - 50 | Radical-induced DNA strand breaks |
| SN30000 | Benzotriazine di-N-oxide | Prodrug (2nd Gen) | Lower | >100 | Radical-induced DNA strand breaks |
Self-Validating Experimental Methodologies
A core tenet of rigorous application science is that every protocol must be a self-validating system . Viability assays alone only tell us if cells died; they do not prove how they died. To confidently assess the improved properties of an N-oxide derivative, we must couple phenotypic assays with direct analytical quantification (LC-MS/MS) to prove the mechanism of bioreduction.
Self-validating experimental workflow for assessing N-oxide prodrug pharmacokinetics.
Protocol 1: In Vitro Hypoxia-Selective Cytotoxicity & Metabolite Tracking
Causality Focus: Strict oxygen control is critical. Even transient reoxygenation will rapidly reverse the one-electron reduction intermediate back to the parent N-oxide, causing false negatives in your efficacy data.
-
Cell Seeding & Environmental Control: Seed HT29 colon cancer cells (or equivalent) in 96-well plates. Transfer half the plates to a sealed anaerobic chamber calibrated to <0.1% O₂. Keep the other half in standard normoxic incubators (21% O₂).
-
Drug Administration: Dose cells with a serial dilution of the N-oxide derivative (e.g., 0.1 nM to 100 μM). Allow 4 hours of incubation.
-
Dual-Endpoint Analysis (The Self-Validation Step):
-
Endpoint A (Phenotypic): Wash cells, return to normoxia for 72 hours, and perform a CellTiter-Glo viability assay to calculate the HCR (IC50 Normoxia / IC50 Hypoxia).
-
Endpoint B (Mechanistic): Immediately lyse a parallel set of treated cells. Extract the lysate using cold acetonitrile and analyze via LC-MS/MS to quantify the exact molar ratio of the N-oxide prodrug to the reduced parent amine. This proves the cytotoxicity is directly caused by hypoxia-induced bioreduction.
-
Protocol 2: In Vivo Pharmacokinetics & Tumor Penetration Assessment
Causality Focus: Because N-oxides have lower membrane permeability, they rely on extended systemic circulation to diffuse into poorly vascularized tumor cores. We must measure the differential accumulation between healthy and target tissues.
-
Model Establishment: Implant target tumor xenografts subcutaneously in BALB/c nude mice. Wait until tumors reach ~200 mm³.
-
Systemic Administration: Administer the N-oxide derivative intravenously. If evaluating radiation-activated N-oxides, apply localized fractionated radiotherapy to the tumor site 2 hours post-injection ()[3].
-
Tissue Extraction & Bioanalysis: Euthanize cohorts at 1h, 4h, 12h, and 24h. Harvest the tumor, liver, and blood plasma.
-
Quantification: Homogenize tissues and perform LC-MS/MS. A successful N-oxide prodrug will show high concentrations of the intact N-oxide in plasma and liver, but high concentrations of the reduced parent amine exclusively within the tumor core.
References
-
Kobus, M., Friedrich, T., Zorn, E., Burmeister, N., & Maison, W. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Mfuh, A. M., & Larionov, O. V. (2015). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry (PMC).[Link]
-
Quintana, J. M., et al. (2024). Extended Pharmacokinetics Improve Site-Specific Prodrug Activation Using Radiation. ACS Central Science (ACS Publications).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
